molecular formula C19H21NO B12416610 Doxepin-d3

Doxepin-d3

Cat. No.: B12416610
M. Wt: 282.4 g/mol
InChI Key: ODQWQRRAPPTVAG-QRYZPGCSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxepin-d3 Hydrochloride is a deuterated internal standard critical for the precise quantification of doxepin in research settings. This certified reference material is supplied as a solution of 100 µg/mL in methanol (as free base) and is essential for ensuring accuracy and reliability in mass spectrometry-based analyses . The parent compound, doxepin, is a tricyclic antidepressant that functions by increasing the concentrations of the neurotransmitters serotonin and norepinephrine in the brain through the inhibition of their reuptake into the presynaptic terminal . This compound is specifically designed for use in clinical toxicology, urine drug testing, and forensic analysis . Its primary research value lies in its ability to account for variability during sample preparation and instrument analysis when quantifying doxepin levels, thereby improving the validity of experimental data. This product is provided as a certified reference material, guaranteeing the highest standards of quality and consistency for demanding laboratory applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO

Molecular Weight

282.4 g/mol

IUPAC Name

(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11-/i1D3

InChI Key

ODQWQRRAPPTVAG-QRYZPGCSSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Doxepin-d3 Synthesis and Bioanalytical Application

[1]

Executive Summary

This technical guide details the synthesis, validation, and application of Doxepin-d3 (


1

In high-throughput bioanalysis, matrix effects (ion suppression/enhancement) often compromise the accuracy of LC-MS/MS methods.[1] this compound serves as the gold-standard compensator due to its identical chromatographic retention and ionization efficiency to the analyte, differing only by mass (

1

-methylation of Nordoxepin

1

Part 1: Strategic Importance & Chemical Identity[1]

The Role of Deuterium Labeling

The introduction of deuterium (


11
Chemical Structure and Isomerism

Doxepin exists as a geometric isomer mixture of


123

12
  • Target Molecule: this compound (

    
    -(
    
    
    -dihydrodibenzo[
    
    
    ]oxepin-
    
    
    -ylidene)-
    
    
    -methyl-
    
    
    -(
    
    
    H
    
    
    )methylpropan-
    
    
    -amine).[1]
  • Precursor: Nordoxepin (Desmethyldoxepin).[1]

  • Critical Quality Attribute (CQA): The synthesis must preserve the alkene geometry or result in a defined isomeric ratio.

PropertyDoxepin (Unlabeled)This compound (Labeled)
Molecular Formula


Monoisotopic Mass 279.1623 Da282.1811 Da
pKa (Amine) 9.0~9.0 (Negligible shift)
LogP 4.14.1
Key Fragment (MS2)

107.1 (Tropylium-like)

107.1 (Retained)

Part 2: Synthesis Protocol

Retrosynthetic Analysis

The most direct route to this compound is the nucleophilic substitution (


)11
Workflow Diagram

The following diagram outlines the synthesis of the precursor (if needed) and the final labeling step.

DoxepinSynthesiscluster_0Labeling Step (Critical)DoxepinDoxepin (Start)(E/Z Mixture)IntermediateTroc-CarbamateIntermediateDoxepin->Intermediate1. Troc-Cl, Base(Demethylation)NordoxepinNordoxepin(Secondary Amine)Intermediate->Nordoxepin2. Zn, AcOH(Deprotection)DoxepinD3This compound(Final Product)Nordoxepin->DoxepinD33. S_N2 AlkylationCD3IReagent:Iodomethane-d3CD3I->DoxepinD3

Figure 1: Synthetic pathway from Doxepin to this compound via Nordoxepin intermediate.[1]

Step-by-Step Protocol: -Methylation of Nordoxepin[1]

Reagents:

  • Nordoxepin Hydrochloride (1.0 eq)[1]

  • Iodomethane-

    
     (
    
    
    , 1.1 eq, >99.5% D)[1]
  • Potassium Carbonate (

    
    , 3.0 eq, anhydrous)[1]
    
  • Acetone (HPLC Grade)[1]

Procedure:

  • Free Base Liberation: If starting with Nordoxepin HCl, dissolve in water, basify with 1M NaOH to pH 10, and extract with dichloromethane (DCM).[1] Dry the organic layer over

    
     and concentrate in vacuo to yield the free base.[1]
    
  • Reaction Setup: Dissolve Nordoxepin free base (1 mmol) in anhydrous Acetone (10 mL). Add anhydrous

    
     (3 mmol).
    
  • Addition: Cool the mixture to 0°C. Add Iodomethane-

    
     (1.1 mmol) dropwise to prevent over-alkylation (quaternization).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the secondary amine.[1]

  • Workup: Filter off the solid salts. Concentrate the filtrate.

  • Purification: Dissolve the residue in DCM. Wash with water.[1][4]

    • Self-Validating Step: To remove unreacted Nordoxepin, wash the organic layer with acetic anhydride (scavenges secondary amines) or perform column chromatography (Silica, MeOH:DCM 5:95).[1]

  • Salt Formation: Dissolve the purified oil in minimal isopropanol and add HCl in ether to precipitate this compound HCl.

Scientific Rationale:

  • Base Selection:

    
     in acetone is mild enough to promote alkylation without causing elimination of the propylidene side chain.[1]
    
  • Stoichiometry: A slight excess (1.1 eq) of

    
     ensures conversion, but a large excess is avoided to prevent the formation of the quaternary ammonium salt (
    
    
    -dimethyl-
    
    
    -doxepin methyl iodide).[1]

Part 3: Analytical Validation

Before use in bioanalysis, the synthesized material must be characterized.

Mass Spectrometry (Isotopic Purity)

Direct infusion MS should show the dominant


1
  • Acceptance Criteria: The intensity of the unlabeled contribution (

    
     280.1) must be <0.5% relative to the labeled peak to prevent interference with the analyte quantification.[1]
    
NMR Spectroscopy
  • 
    H-NMR (CDCl
    
    
    ):
    The singlet corresponding to the
    
    
    -methyl group at
    
    
    ppm in unlabeled Doxepin will integrate to 3H.[1] In this compound, this signal will integrate to 3H (corresponding to the remaining
    
    
    group), or appear as two distinct singlets if the chemical environment differs slightly, but the total integration of methyl protons drops from 6H (in Doxepin) to 3H.[1]
  • Absence of Signal: No signal should be observed for the

    
     group in proton NMR.
    

Part 4: Application in Bioanalysis (LC-MS/MS)

This compound is primarily used to quantify Doxepin in human plasma.[1][5] The following method is validated for high sensitivity.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation to ensure cleaner extracts and lower background noise.[1]

  • Aliquot: 200

    
    L Plasma.[1]
    
  • Spike: Add 20

    
    L of this compound working solution (500 ng/mL).
    
  • Basify: Add 100

    
    L 0.1M NaOH (to ensure amines are uncharged).
    
  • Extract: Add 2 mL MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl alcohol (98:2).[1] Vortex for 5 min.

  • Separate: Centrifuge at 4000 rpm for 5 min. Freeze the aqueous layer (dry ice bath) and decant the organic layer.[1]

  • Reconstitute: Evaporate to dryness under

    
     and reconstitute in Mobile Phase.
    
LC-MS/MS Conditions
ParameterSetting
Column C8 or C18 (e.g., Hypurity C8, 100 x 4.6 mm, 5

m)
Mobile Phase Acetonitrile : 2mM Ammonium Formate (pH 3.[1]0) (90:10 v/v)
Flow Rate 0.8 mL/min
Ionization ESI Positive Mode
Run Time ~3.0 - 4.0 min
MRM Transitions

The method uses Multiple Reaction Monitoring (MRM).[1][6][7] Note that the major fragment (

1
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Doxepin 280.2107.125
Nordoxepin 266.2107.125
This compound 283.2 107.1 25
Analytical Workflow Diagram

BioanalysisSamplePatient Plasma+ this compound (IS)ExtractionLLE (MTBE)(pH > 9.0)Sample->ExtractionEquilibrationLCHPLC Separation(C8 Column, Acidic pH)Extraction->LCReconstitutionMSESI-MS/MS(MRM Mode)LC->MSElutionDataQuantitation(Ratio Analyte/IS)MS->DataIntegration

Figure 2: Bioanalytical workflow for Doxepin quantification using this compound.

References

  • Patel, N. P., et al. (2018).[1][5] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[1][5][7] Journal of Pharmaceutical Analysis, 8(6), 378-385.[1][5]

  • United States Pharmacopeia (USP). Doxepin Hydrochloride Monograph.[1][2] (Standard reference for E/Z isomer ratios and chromatographic purity).

  • Kirchherr, H., & Kuhn-Velten, W. N. (2006).[1] HPLC-MS/MS method for the quantification of 18 antidepressants in human serum.[1] Journal of Chromatography B, 843(1), 100-113.[1] (Validates the use of deuterated internal standards for TCAs).

  • Singh, S. S., et al. (2004).[1][8] Estimation of doxepin and its metabolite nordoxepin in human plasma by LC-MS/MS.[1][5][6][7] Journal of Pharmaceutical and Biomedical Analysis, 36(4), 711-719.[1]

Technical Guide: Preliminary Investigation of Doxepin-d3 Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic Isotope Effects and Bioanalytical Validation

Executive Summary

This technical guide outlines the preliminary investigation of Doxepin-d3 , a deuterated analog of the tricyclic antidepressant Doxepin. The primary objective of this investigation is twofold: (1) to validate this compound as a robust Internal Standard (IS) for bioanalytical assays, and (2) to assess the Kinetic Isotope Effect (KIE) on its metabolic stability.

Given that this compound typically carries the deuterium label on the N-methyl group, this investigation focuses specifically on the N-demethylation pathway mediated by CYP2C19. This guide provides a self-validating experimental framework using Human Liver Microsomes (HLM) and LC-MS/MS quantification.

Theoretical Framework & Mechanistic Rationale
1.1 Metabolic Pathways of Doxepin

Doxepin is metabolized primarily via two distinct pathways in the liver:

  • N-Demethylation: Mediated principally by CYP2C19 (with minor contributions from CYP1A2 and CYP3A4), converting Doxepin to Nordoxepin (Desmethyldoxepin).[1][2]

  • Hydroxylation: Mediated by CYP2D6 , converting Doxepin to (E)-2-Hydroxydoxepin .[1]

1.2 The Deuterium Kinetic Isotope Effect (KIE)

This compound (N-methyl-d3) replaces the three hydrogen atoms on the terminal methyl group with deuterium.

  • C-H Bond Energy: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope.

  • Metabolic Impact: If C-H bond cleavage is the rate-determining step (RDS) in the N-demethylation reaction, replacing H with D will significantly reduce the reaction rate (

    
    ). This is a Primary KIE .
    
  • Pathway Specificity: Since the label is on the methyl group, we hypothesize a reduction in the formation of Nordoxepin, while the CYP2D6-mediated hydroxylation (occurring on the ring system) should remain largely unaffected (Secondary KIE only).

DoxepinMetabolism cluster_legend Pathway Legend Doxepin Doxepin (d0) [MW: 279.4] Nordoxepin Nordoxepin (Active Metabolite) Doxepin->Nordoxepin CYP2C19 (N-Demethylation) Hydroxy 2-OH-Doxepin Doxepin->Hydroxy CYP2D6 (Hydroxylation) DoxepinD3 This compound (N-methyl-d3) [MW: 282.4] DoxepinD3->Nordoxepin CYP2C19 (Impaired by KIE?) DoxepinD3->Hydroxy CYP2D6 (Unaffected) key1 Dashed Arrow: Potential Metabolic Slowing (KIE)

Figure 1: Metabolic pathways of Doxepin highlighting the potential Kinetic Isotope Effect (KIE) on the CYP2C19-mediated N-demethylation of this compound.[1][2][3][4][5][6]

Experimental Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and in vitro half-life (

) of Doxepin-d0 vs. This compound.
2.1 Reagents & Materials
  • Test Compounds: Doxepin HCl and this compound HCl (Purity >98%).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 nM Propranolol (as an analytical internal standard).

2.2 Incubation Workflow (Step-by-Step)

This protocol ensures linear kinetics by keeping substrate concentration near or below


 (typically ~1 µM for Doxepin).
  • Pre-Incubation:

    • Prepare a Master Mix in phosphate buffer (100 mM, pH 7.4) containing HLM (final conc. 0.5 mg/mL).[7]

    • Spike Doxepin-d0 or this compound to a final concentration of 1 µM .

    • Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Negative Control: Add buffer instead of NADPH to a parallel set of samples (to check for non-enzymatic degradation).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold ACN (containing Propranolol IS).

    • Vortex for 30 seconds; Centrifuge at 4000g for 15 minutes to precipitate protein.

  • Preparation for Analysis:

    • Transfer supernatant to LC-MS/MS vials. Dilute 1:1 with water to match initial mobile phase.

Workflow cluster_sampling Time Course Sampling Start Start: Master Mix Prep (Microsomes + Buffer + Drug) PreInc Pre-Incubation 5 min @ 37°C Start->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate T0 T=0 min Initiate->T0 T5 T=5 min T0->T5 T60 T=60 min T5->T60 Quench Quench Reaction Add Ice-Cold ACN + IS T60->Quench Centrifuge Centrifuge 4000g, 15 min Quench->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis

Figure 2: Step-by-step workflow for the microsomal stability assay.

Analytical Methodology (LC-MS/MS)[5][6]

To accurately distinguish the isotope effect, the analytical method must prevent "cross-talk" between the d0 and d3 channels.

3.1 LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.5 mL/min.

3.2 MS/MS Parameters (MRM Mode)

This compound (N-methyl-d3) has a mass shift of +3 Da.

  • Ionization: ESI Positive Mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Rationale
Doxepin (d0) 280.2

107.1Tropylium ion fragment (Common)
This compound 283.2

107.1Ring fragment (Deuterium is lost on N-methyl)
Nordoxepin 266.2

107.1Metabolite monitoring

Critical Note: If the product ion for this compound is chosen as the amine fragment containing the methyl group, it would be shifted to ~75 m/z. However, the tropylium ion (107 m/z) is the most robust fragment for TCAs and does not carry the label, meaning both d0 and d3 share the same product ion mass but different precursors.

Data Analysis & Interpretation
4.1 Calculating Intrinsic Clearance (

)

Plot the natural logarithm of the percentage of parent compound remaining vs. time.



Where 

is the elimination rate constant (slope of the line).

Half-life (


): 


Intrinsic Clearance (


): 


(Where

is 0.5 mg/mL).
4.2 Calculating Kinetic Isotope Effect (KIE)

Compare the rate constants of the non-deuterated (


) and deuterated (

) forms.

  • KIE

    
     1:  No isotope effect. The C-H bond cleavage is not rate-limiting, or metabolism occurs at a non-labeled site (e.g., ring hydroxylation dominating).
    
  • KIE > 1 (typically 1.5 - 3.0): Primary isotope effect. N-demethylation is the rate-determining step. This suggests this compound will have a longer half-life in vivo.

4.3 Validation Criteria (Self-Validating System)
  • Linearity: The

    
     of the ln(conc) vs time plot must be > 0.90.
    
  • Metabolite Appearance: As Doxepin disappears, Nordoxepin signal must increase. For this compound, if KIE is present, the appearance of Nordoxepin should be slower compared to the d0 incubation.

  • Negative Control: < 10% loss of parent compound in the absence of NADPH over 60 minutes.

References
  • National Center for Biotechnology Information (NCBI). "Doxepin." PubChem Compound Summary. Accessed February 6, 2026. [Link]

  • Kirchheiner, J., et al. "Impact of the CYP2D6 Ultra-Rapid Metabolizer Genotype on Doxepin Pharmacokinetics and Pharmacodynamics." Pharmacogenetics and Genomics, vol. 15, no. 8, 2005. [Link]

  • Shao, L., & Hewitt, M. C. "The Kinetic Isotope Effect in the Search for Deuterated Drugs."[8] Drug News & Perspectives, vol. 23, no. 6, 2010. [Link]

  • Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, vol. 27, no. 11, 1999. [Link]

Sources

Methodological & Application

High-Sensitivity Quantification of Doxepin in Human Plasma via LC-MS/MS Using Doxepin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a robust LC-MS/MS method for the quantification of Doxepin in human plasma. By utilizing Doxepin-d3 as a stable isotope-labeled internal standard (SIL-IS), this protocol addresses common bioanalytical challenges such as phospholipid matrix effects and ionization suppression. The method employs Liquid-Liquid Extraction (LLE) for superior sample cleanliness and achieves a Lower Limit of Quantification (LLOQ) suitable for pharmacokinetic (PK) profiling.

Introduction & Scientific Rationale

Doxepin is a tricyclic antidepressant (TCA) exhibiting potent antihistamine and anticholinergic properties.[1] In plasma analysis, TCAs present specific challenges:

  • Basic pKa (~9.0): Leads to severe peak tailing on traditional C18 columns due to interaction with residual silanols.

  • Isomerism: Doxepin exists as E- and Z- isomers (approx. 85:15 ratio). While often quantified together, chromatographic separation is critical to prevent peak splitting that degrades integration accuracy.

  • Matrix Effects: Plasma phospholipids can suppress ionization in the electrospray source (ESI), compromising sensitivity.

The Role of this compound: Using a structural analog (e.g., Desipramine) as an internal standard is insufficient for regulated bioanalysis. This compound (typically labeled on the N-methyl group) co-elutes with the analyte, experiencing the exact same matrix suppression and extraction inefficiencies. This "lock-step" behavior allows the mass spectrometer to mathematically correct for signal loss, ensuring high accuracy (E-E-A-T principle).

Experimental Design Strategy

Internal Standard Selection[2][3]
  • Compound: this compound (N-methyl-d3).

  • Mechanism: The primary fragment ion for Doxepin is the tropylium ion (

    
     107), formed by the loss of the dimethylamine side chain.
    
  • Critical Note: Since the d3-label is often on the side chain, the primary fragment for the IS (

    
     283) will also be 
    
    
    
    107. To prevent "crosstalk" (interference), chromatographic baseline resolution from interferences is vital, although the mass shift in the parent (
    
    
    vs
    
    
    ) provides the primary selectivity.
Extraction Methodology: LLE vs. PPT

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, leading to ion suppression.

  • Selected Method: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2).

  • Why: TCAs are highly lipophilic. LLE provides a cleaner extract by leaving polar plasma salts and proteins behind, improving signal-to-noise (S/N) ratios by 3-5x compared to PPT.

Detailed Protocol

Materials & Reagents
  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Extraction Solvent: MTBE (Methyl tert-butyl ether).[1]

  • Reconstitution Solution: Mobile Phase A:B (80:20).

Sample Preparation Workflow
  • Aliquot: Transfer

    
     of plasma into a glass tube.
    
  • IS Spike: Add

    
     of this compound working solution (
    
    
    
    ). Vortex 10s.
  • Basification (Optional but Recommended): Add

    
     of 0.1 M NaOH.
    
    • Reasoning: Shifts Doxepin to its uncharged free-base form, significantly increasing extraction efficiency into the organic layer.

  • Extraction: Add

    
     MTBE. Vortex vigorously for 5 minutes.
    
  • Phase Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath. Decant the organic (top) layer into a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at

    
    .
    
  • Reconstitute: Dissolve residue in

    
     Reconstitution Solution. Vortex and transfer to LC vials.
    
LC-MS/MS Conditions

Table 1: Chromatographic Parameters

ParameterSettingRationale
Column Phenomenex Luna Omega C18 (1.6 µm,

mm)
Core-shell technology reduces backpressure while maintaining resolution.
Flow Rate

Optimal for ESI ionization efficiency.
Column Temp

Improves mass transfer kinetics, sharpening peaks.
Injection Vol

Minimizes solvent effects.
Gradient 0-0.5 min: 10% B0.5-3.0 min: 10%

90% B3.0-3.5 min: 90% B3.5-3.6 min: 90%

10% B
Steep gradient elutes lipophilic TCAs quickly; wash step prevents carryover.

Table 2: Mass Spectrometry Parameters (ESI Positive)

AnalytePrecursor (

)
Product (

)
DP (V)CE (eV)Dwell (ms)
Doxepin 280.2107.16025100
This compound 283.2107.16025100
Nordoxepin 266.2107.15528100

Note: Parameters (Declustering Potential - DP, Collision Energy - CE) are instrument-specific and must be optimized during tuning.

Visualizing the Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the "Self-Validating" checkpoints.

BioanalyticalWorkflow cluster_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (200 µL) Spike Add IS (this compound) Plasma->Spike Corrects Volume Extract Add MTBE & Vortex Spike->Extract Equilibration Sep Phase Separation (Centrifuge) Extract->Sep Dry N2 Evaporation Sep->Dry Top Layer LC HPLC Separation (C18, Acidic pH) Dry->LC Reconstitute MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (Area Ratio) MS->Data Signal Processing Data->LC QC Failure? Re-inject

Figure 1: End-to-end bioanalytical workflow for Doxepin quantification featuring internal standard correction loops.

Method Validation Strategy (FDA 2018 Compliance)

To ensure Trustworthiness , the method must undergo full validation according to the FDA Bioanalytical Method Validation Guidance for Industry (2018).[3]

Selectivity & Specificity[5]
  • Protocol: Analyze blank plasma from 6 different individual sources (including lipemic and hemolyzed lots).

  • Acceptance: Interference at the retention time of Doxepin must be

    
     of the LLOQ response. IS interference must be 
    
    
    
    of the average IS response.
Linearity & Sensitivity
  • Range:

    
     (LLOQ) to 
    
    
    
    (ULOQ).
  • Weighting:

    
     linear regression.
    
  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Back-calculated standards must be within
    
    
    of nominal (
    
    
    at LLOQ).
Matrix Effect (ME) Assessment

This is the most critical step for LC-MS integrity.

  • Calculation:

    
    
    
    • A = Peak area of analyte in neat solution.

    • B = Peak area of analyte spiked into extracted blank plasma (post-extraction spike).

  • IS Normalization: The "IS-Normalized Matrix Factor" should be close to 1.0. If Doxepin suppression is 50% but this compound suppression is also 50%, the ratio remains valid.

Troubleshooting Guide

Common issues in TCA analysis and their mechanistic solutions.

Troubleshooting Start Problem Detected Issue1 Peak Tailing Start->Issue1 Issue2 Low Recovery Start->Issue2 Issue3 High Backpressure Start->Issue3 Sol1 Add Ammonium Formate (Masks Silanols) Issue1->Sol1 Silanol Interaction Sol2 Check pH > 10 during Extraction Issue2->Sol2 Ionization State Sol3 Filter Samples (0.2 µm) or Centrifuge Issue3->Sol3 Particulates

Figure 2: Decision tree for troubleshooting common chromatographic and extraction anomalies.

Specific Troubleshooting Notes:
  • Peak Tailing: TCAs are secondary/tertiary amines. If tailing persists despite low pH, increase the ionic strength of the buffer (e.g., increase Ammonium Formate from 2mM to 10mM) to compete for silanol binding sites.

  • Carryover: Doxepin is "sticky." Ensure the autosampler needle wash contains an organic solvent with acid (e.g., MeOH:Water:Formic Acid 50:50:[2]1) to protonate and solubilize the drug from the needle surfaces.

References

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Patel, N. P., et al. (2018).[4] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[1][2][5][6] Journal of Pharmaceutical Analysis, 8(1), 57-64. Retrieved from [Link]

  • Phenomenex. (n.d.). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex® 2.6 µm Biphenyl and Luna Omega 1.6 µm C18 columns.[7] Application Note. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3163, Doxepin. Retrieved from [Link]

Sources

High-Performance Solid-Phase Extraction (SPE) of Doxepin-d3 from Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This guide details a robust, self-validating protocol for the extraction and quantification of Doxepin and its deuterated internal standard, Doxepin-d3, from human plasma and urine. Unlike generic liquid-liquid extraction (LLE) methods, this protocol utilizes Mixed-Mode Cation Exchange (MCX) solid-phase extraction. This approach leverages orthogonal selectivity—separating analytes based on both hydrophobicity and charge state—to eliminate matrix interferences such as phospholipids and proteins, ensuring high sensitivity for LC-MS/MS analysis.

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Toxicologists.

Physicochemical Basis & Sorbent Selection

To design a flawless extraction protocol, one must first understand the molecular behavior of the analyte.

  • Analyte: Doxepin (Tricyclic Antidepressant)[1][2][3][4]

  • pKa: ~9.0 (Basic amine)

  • LogP: ~4.1 (Highly hydrophobic)

  • Internal Standard: this compound (Deuterated analog, behaves identically to Doxepin but differentiated by mass).

The Engineering Logic: Standard C18 (reversed-phase) SPE is insufficient for biological fluids because hydrophobic matrix components (lipids) co-elute with the hydrophobic Doxepin.

  • Solution: Polymeric Mixed-Mode Cation Exchange (MCX) .

  • Mechanism: At acidic pH, Doxepin is positively charged (

    
    ). The MCX sorbent contains sulfonic acid groups (negatively charged) and a hydrophobic backbone.
    
    • Retention: Doxepin binds via both hydrophobic interactions and strong ionic bonds.

    • Interference Removal: Because Doxepin is "locked" ionically, we can wash the cartridge with 100% organic solvent (Methanol) to strip away neutral hydrophobic interferences (fats, lipids) without eluting the drug.

    • Elution: We release Doxepin by neutralizing its charge using a basic organic solvent.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample preparation to data acquisition.

SPE_Workflow Start Biological Sample (Plasma/Urine) PreTreat Pre-Treatment Acidify to pH 2-3 (Ionize Analyte) Start->PreTreat Condition Conditioning MeOH then Water PreTreat->Condition Prepare Cartridge Load Load Sample (Flow < 1 mL/min) Condition->Load Wash1 Wash 1: Aqueous Acid (Remove Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (CRITICAL: Remove Lipids) Wash1->Wash2 Orthogonal Cleanup Elute Elution 5% NH4OH in MeOH (Deprotonate & Release) Wash2->Elute Evap Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Figure 1: Step-by-step Mixed-Mode Cation Exchange (MCX) workflow ensuring maximum purity.

Materials & Reagents
CategoryItemSpecification/Notes
Standards Doxepin HCl>99% Purity
This compound HClInternal Standard (IS), >98% isotopic purity
SPE Cartridge Mixed-Mode Cation Exchange30 mg / 1 cc (e.g., Oasis MCX, Strata-X-C)
Solvents Methanol (MeOH)LC-MS Grade
Acetonitrile (ACN)LC-MS Grade
WaterMilli-Q or LC-MS Grade
Additives Formic Acid (FA)98%, for acidification
Ammonium Hydroxide (NH4OH)28-30%, for elution
Phosphoric Acid (H3PO4)85%, alternative for pre-treatment
Detailed Extraction Protocol
5.1 Preparation of Standards
  • Stock Solutions: Prepare 1 mg/mL stocks of Doxepin and this compound in Methanol. Store at -20°C.

  • Working IS Solution: Dilute this compound to 100 ng/mL in 50:50 Methanol:Water.

5.2 Sample Pre-Treatment (The "Ionization" Step)

Objective: Disrupt protein binding and ensure Doxepin is positively charged (


).
  • Aliquot 200 µL of plasma/urine into a clean tube.

  • Add 20 µL of Working IS Solution (this compound).

  • Add 200 µL of 4% H3PO4 (Phosphoric Acid) in water.

    • Note: Formic acid can be used, but H3PO4 prevents early breakthrough by maintaining a stable acidic pH.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet particulates.

5.3 SPE Procedure (MCX Cartridge)

Flow Rate: Maintain 1 mL/min to allow sufficient mass transfer kinetics.

  • Condition: 1 mL MeOH.

  • Equilibrate: 1 mL Water.

  • Load: Apply the entire pre-treated sample supernatant.

    • Mechanism: Doxepin+ binds to sulfonate groups-.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water .

    • Purpose: Removes salts, proteins, and hydrophilic interferences.

  • Wash 2 (Organic): 1 mL 100% Methanol .

    • Purpose:CRITICAL STEP. Because Doxepin is ionically bound, it will not wash off with MeOH. This step strips away neutral lipids and hydrophobic matrix components that cause ion suppression in LC-MS.

  • Elute: 2 x 500 µL 5% NH4OH in Methanol .

    • Purpose: The base neutralizes the Doxepin (Dox-H+

      
       Dox), breaking the ionic bond. The organic solvent solubilizes the now neutral molecule.
      
  • Post-Elution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL Mobile Phase (e.g., 90:10 Water:ACN + 0.1% FA).

LC-MS/MS Analysis Conditions

To validate the extraction, use the following validated chromatographic conditions.

  • Column: Kinetex Biphenyl or C18 (50 x 2.1 mm, 2.6 µm)

    • Why Biphenyl? Excellent separation of isomeric compounds and enhanced retention for aromatics like TCAs.

  • Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[3][5]

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 10
0.5 10
3.0 90
4.0 90
4.1 10

| 6.0 | 10 (Re-equilibrate) |

MS/MS Transitions (ESI Positive):

Analyte Precursor (m/z) Product (m/z) Collision Energy (V)
Doxepin 280.2 107.1 25

| This compound | 283.2 | 107.1 | 25 |

Method Validation & Performance

A trustworthy method must demonstrate linearity, recovery, and minimal matrix effects.

ParameterAcceptance CriteriaTypical Performance (MCX Protocol)
Linearity


(Range: 0.5 – 500 ng/mL)
Absolute Recovery > 80%92% - 98% (High recovery due to ionic locking)
Matrix Effect 85% - 115%95% - 105% (Lipids removed in Wash 2)
Precision (CV%) < 15%< 5% Intra-day
Mechanism of Action Diagram

Understanding the molecular interaction ensures troubleshooting capability.

Mechanism Sorbent MCX Sorbent Surface (Sulfonic Acid -) Interaction Ionic Lock (Strong Retention) Sorbent->Interaction AcidEnv Acidic Environment (pH < 9.0) Doxepin Doxepin Molecule (Amine Protonated +) AcidEnv->Doxepin Protonation Doxepin->Interaction Attraction WashStep MeOH Wash (Removes Neutrals) Interaction->WashStep Resists Elution

Figure 2: The "Ionic Lock" mechanism allowing aggressive organic washing without analyte loss.

References
  • Waters Corporation. Oasis MCX Extraction Method for Basic Drugs.Link

  • Phenomenex. Separation of Tricyclic Antidepressants using Kinetex Core-Shell Technology.Link

  • Journal of Chromatography B.Simultaneous determination of doxepin and nordoxepin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry.
  • PubChem. Doxepin Compound Summary (pKa and LogP data).Link

Sources

Precision Therapeutic Drug Monitoring of Doxepin Using Doxepin-d3: A Stable Isotope Dilution Assay (SIDA) Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantification of Doxepin in human plasma/serum.[1][2] Central to this method is the use of Doxepin-d3 as an internal standard (IS). Unlike structural analogs, this compound provides near-perfect tracking of the analyte through extraction, chromatography, and ionization, effectively compensating for matrix effects and recovery variability. This guide is designed for bioanalytical scientists requiring a robust, self-validating workflow compliant with FDA and EMA bioanalytical guidelines.

Clinical & Pharmacological Context

Doxepin is a tricyclic antidepressant (TCA) with a narrow therapeutic index and significant inter-individual pharmacokinetic variability, largely driven by genetic polymorphisms in CYP2D6 and CYP2C19 .[3]

  • Therapeutic Range: 50–150 ng/mL (Sum of Doxepin + Nordoxepin).[4][5]

  • Toxic Threshold: > 500 ng/mL.[5]

  • Metabolic Complexity: Doxepin undergoes demethylation to the active metabolite Nordoxepin via CYP2C19 and hydroxylation via CYP2D6.[4]

Because the total active moiety includes both the parent and the metabolite, this protocol includes parameters for monitoring Nordoxepin, though the primary focus remains the precise quantification of Doxepin using its deuterated analog.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic fate of Doxepin and the critical points of enzymatic variability.

DoxepinMetabolism cluster_legend Legend DOX Doxepin (Parent Drug) NDOX Nordoxepin (Active Metabolite) DOX->NDOX Demethylation (CYP2C19) OH_DOX Hydroxydoxepin (Inactive) DOX->OH_DOX Hydroxylation (CYP2D6) NDOX->OH_DOX Hydroxylation (CYP2D6) GLUC Glucuronide Conjugates OH_DOX->GLUC UGT Conjugation key Red Arrow: Major variable pathway Yellow Arrow: Genetic polymorphism site

Figure 1: Metabolic pathway of Doxepin highlighting CYP2C19 and CYP2D6 dependencies.

Chemical & Physical Properties

Understanding the physicochemical differences—however slight—between the analyte and the IS is crucial for method development.

PropertyDoxepin (Analyte)This compound (Internal Standard)Significance
Molecular Formula C₁₉H₂₁NOC₁₉H₁₈D₃NOMass shift of +3 Da ensures spectral resolution.
Monoisotopic Mass 279.16 Da282.18 DaPrecursor ion selection.
pKa ~9.0 (Basic)~9.0 (Basic)Requires alkaline pH for extraction (LLE) or acidic pH for LC retention.
LogP ~4.1 (Lipophilic)~4.1 (Lipophilic)High affinity for C18 columns; suitable for organic solvent extraction.
Isotopic Purity N/A> 99% DPrevents "crosstalk" (IS contributing signal to analyte channel).

Method Development Strategy

Why this compound?

In LC-MS/MS, Matrix Effects (ion suppression/enhancement) are the leading cause of inaccuracy. Co-eluting phospholipids from plasma can suppress the ionization of Doxepin.

  • Structural Analogs (e.g., Imipramine) may elute at different times, experiencing different suppression zones.

  • This compound co-elutes with Doxepin. Therefore, any suppression affecting Doxepin affects this compound equally. The ratio of their signals remains constant, preserving quantitative accuracy.

Sample Preparation: LLE vs. PPT

While Protein Precipitation (PPT) is faster, Liquid-Liquid Extraction (LLE) is recommended for TDM of TCAs to minimize background noise and extend column life.

  • Choice: LLE using Hexane:Isoamyl Alcohol (98:2) or MTBE .

  • Reasoning: Doxepin is highly lipophilic.[3] Extraction at alkaline pH (pH > 10) ensures the molecule is uncharged, maximizing transfer into the organic phase while leaving charged matrix components (salts, proteins) behind.

Experimental Protocol

Reagents & Standards[1][6]
  • Stock Solution A: Doxepin HCl (1 mg/mL in Methanol).

  • Stock Solution B: this compound (100 µg/mL in Methanol).

  • Working IS Solution: Dilute Stock B to 50 ng/mL in 50:50 Methanol:Water.

  • Extraction Buffer: 0.1 M Sodium Carbonate (pH 10.0).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2).

Sample Preparation Workflow (LLE)
  • Aliquot: Transfer 200 µL of patient plasma/serum into a 2 mL polypropylene tube.

  • Spike IS: Add 20 µL of Working IS Solution (this compound). Vortex briefly.

  • Alkalinize: Add 200 µL of 0.1 M Sodium Carbonate buffer (pH 10). Vortex.

    • Mechanism:[4][6] Shifts Doxepin to its free base form (uncharged) for extraction.

  • Extract: Add 1.0 mL of Extraction Solvent (MTBE).

  • Agitate: Shake/tumble for 10 minutes. Centrifuge at 4,000 x g for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean glass tube.

  • Evaporate: Dry under a stream of nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 200 µL of Mobile Phase (20:80 A:B).

LC-MS/MS Conditions[8]
Liquid Chromatography[1][2][7][8][9]
  • Column: Phenomenex Kinetex C18 or Waters XBridge C18 (2.1 x 50 mm, 2.6 µm or similar).

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)
Doxepin 280.2 m/z107.1 m/zQuantifier~25
280.2 m/z235.1 m/zQualifier~15
This compound 283.2 m/z107.1 m/zIS Quantifier~25
Nordoxepin 266.2 m/z107.1 m/zQuantifier~25

Note: The 107.1 m/z fragment corresponds to the tropylium-like ring structure, which is common to both parent and metabolite. Ensure chromatographic separation if cross-talk is suspected, though mass differences usually suffice.

Analytical Workflow Diagram

Workflow Sample Patient Plasma (200 µL) IS_Add Add Internal Standard This compound Sample->IS_Add Buffer Add 0.1M Na2CO3 (pH 10) IS_Add->Buffer Extract LLE with MTBE (Shake 10 min) Buffer->Extract Centrifuge Centrifuge (4000g, 5 min) Extract->Centrifuge Evap Evaporate Organic Layer (N2 at 40°C) Centrifuge->Evap Supernatant Recon Reconstitute (Mobile Phase) Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Quantitation (Ratio Dox/Dox-d3) LCMS->Data

Figure 2: Step-by-step analytical workflow from sample collection to data generation.

Validation Parameters (Self-Validating System)

To ensure Trustworthiness and regulatory compliance (FDA/EMA), the method must pass the following criteria:

  • Linearity:

    • Construct a calibration curve from 5 ng/mL to 500 ng/mL.

    • Acceptance: r² > 0.995. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).

  • Precision & Accuracy:

    • Analyze QC samples (Low, Mid, High) in quintuplicate (n=5).

    • Acceptance: CV% < 15% and Accuracy within 85-115%.

  • Matrix Effect (ME):

    • Compare peak area of Doxepin spiked into extracted blank plasma vs. Doxepin in neat solvent.

    • IS Normalization: The ME for Doxepin and this compound should match. If Doxepin suppression is 20%, this compound suppression should also be ~20%, yielding a Matrix Factor ratio of ~1.0.

  • Recovery:

    • Compare peak area of extracted QC vs. unextracted standard.

    • Typical LLE recovery for Doxepin: > 80%.[1]

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Inefficient ionization or pH mismatch.

    • Fix: Ensure Mobile Phase A is acidic (pH ~3) to protonate the basic nitrogen on Doxepin for ESI+.

  • Issue: Peak Tailing.

    • Cause: Interaction with silanols on the column.

    • Fix: Increase Ammonium Formate concentration (up to 5-10 mM) or use a column with better end-capping (e.g., Kinetex Biphenyl).

  • Issue: Carryover.

    • Cause: Lipophilic drug sticking to injector needle.

    • Fix: Use a strong needle wash (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20).

References

  • Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Patel, N. P., et al. (2017).[1] Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma.[1][9] Journal of Pharmaceutical Analysis. [1]

  • Kirchheiner, J., et al. (2005). Impact of the CYP2D6 Ultra-Rapid Metabolizer Genotype on Doxepin Pharmacokinetics. Pharmacogenetics and Genomics.

Sources

Application Note: High-Sensitivity Quantitation of Doxepin and Metabolites in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Significance

Doxepin is a tricyclic antidepressant (TCA) exhibiting a narrow therapeutic index (combined Doxepin + Nordoxepin: 50–150 ng/mL) and significant inter-patient variability due to CYP2D6 polymorphism. Accurate quantitation is critical for Therapeutic Drug Monitoring (TDM) to prevent cardiotoxicity (>500 ng/mL) and ensure efficacy.

This application note details a robust LC-MS/MS protocol for the simultaneous quantitation of Doxepin and its active metabolite, Nordoxepin (Desmethyldoxepin), in human plasma. By utilizing Doxepin-d3 as a stable isotope-labeled internal standard (SIL-IS), this method actively corrects for matrix suppression and extraction variability, ensuring superior reliability over analog internal standards.

Scientific Background & Mechanistic Rationale[1][2]

Metabolic Pathway & Pharmacokinetics

Doxepin undergoes extensive first-pass metabolism. The primary pathway involves N-demethylation via CYP2C19 to form Nordoxepin, which is pharmacologically active.[1] Both parent and metabolite are subsequently hydroxylated by CYP2D6 and glucuronidated for elimination.

Key Insight: Because CYP2D6 is highly polymorphic (Poor vs. Ultra-rapid Metabolizers), plasma levels can vary 10-fold between patients receiving the same dose. This necessitates a method capable of measuring a wide dynamic range.[2][3]

The Role of this compound (Internal Standard)

In LC-MS/MS, matrix effects (ion suppression/enhancement) from plasma phospholipids can severely compromise data quality.

  • Why this compound? Unlike structural analogs (e.g., Protriptyline), this compound co-elutes with the analyte. It experiences the exact same ionization environment at the electrospray source at the exact same time.

  • Result: Any signal suppression affecting Doxepin also affects this compound proportionally. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

Visualizing the Pathway

The following diagram illustrates the metabolic conversion and the analytical workflow logic.

Doxepin_Metabolism_Workflow cluster_Analysis Target Analytes for LC-MS/MS Doxepin Doxepin (Parent Drug) CYP2C19 CYP2C19 (Demethylation) Doxepin->CYP2C19 CYP2D6 CYP2D6 (Hydroxylation) Doxepin->CYP2D6 Nordoxepin Nordoxepin (Active Metabolite) Nordoxepin->CYP2D6 HydroxyDox Hydroxy-Doxepin (Inactive) Glucuronide Glucuronide Conjugates HydroxyDox->Glucuronide Elimination CYP2C19->Nordoxepin CYP2D6->HydroxyDox CYP2D6->HydroxyDox

Caption: Figure 1: Metabolic pathway of Doxepin highlighting the target analytes for TDM.

Method Development Strategy

Sample Preparation: Liquid-Liquid Extraction (LLE)

While Protein Precipitation (PPT) is faster, it leaves significant phospholipids in the sample, leading to ion suppression and instrument fouling.

  • Chosen Method: LLE using Hexane:Isoamyl Alcohol (98:2) .

  • Mechanism: TCAs are basic (pKa ~9.5). By adding a high pH buffer (0.5 M NaOH), we deprotonate the amines, making them uncharged and lipophilic. They partition efficiently into the organic non-polar solvent (Hexane), while salts, proteins, and phospholipids remain in the aqueous waste layer.

Chromatography (Isomer Separation)

Doxepin exists as E- (trans) and Z- (cis) isomers (approx. 85:15 ratio).[4]

  • Protocol Choice: This method utilizes a C18 column which typically co-elutes the isomers or separates them slightly.[4] For standard TDM, the total Doxepin concentration is reported. If isomer-specific quantitation is required, a Biphenyl or Phenyl-Hexyl stationary phase is recommended.

Detailed Experimental Protocol

Materials & Reagents
  • Standards: Doxepin HCl, Nordoxepin HCl (Cerilliant/Sigma).

  • Internal Standard: this compound HCl (100 µg/mL in Methanol).[5]

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Formic Acid.

  • Extraction Solvent: Hexane / Isoamyl Alcohol (98:2 v/v) or MTBE.

  • Buffer: 0.5 M Sodium Hydroxide (NaOH).

Sample Preparation Workflow
  • Aliquot: Transfer 200 µL of patient plasma into a glass tube.

  • Spike IS: Add 20 µL of this compound Working Solution (500 ng/mL). Vortex 10 sec.

  • Alkalinize: Add 200 µL of 0.5 M NaOH. Vortex 10 sec. (pH > 10).

  • Extract: Add 3.0 mL Extraction Solvent (Hexane:Isoamyl Alcohol).

  • Agitate: Shaker/Rotator for 10 min at medium speed.

  • Phase Separation: Centrifuge at 3,000 x g for 5 min.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath. Decant the organic (top) layer into a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 200 µL Mobile Phase (Initial Conditions).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10% Load
0.5 10% Hold
3.0 90% Ramp
4.0 90% Wash
4.1 10% Re-equilibrate

| 5.5 | 10% | End |

Mass Spectrometry (MRM Parameters):

  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Doxepin 280.2107.125Quantifier
280.2235.118Qualifier
Nordoxepin 266.1107.125Quantifier
266.1235.118Qualifier
This compound 283.2107.125Internal Std

Note: The product ion 107.1 (tropylium ion) is common to TCAs. Ensure chromatographic separation from other co-administered TCAs (e.g., Amitriptyline) to prevent interference.

Workflow Visualization

LCMS_Workflow Sample 200 µL Plasma Sample IS_Add Add this compound IS (Correction Factor) Sample->IS_Add Base_Add Add 0.5M NaOH (Basify to pH >10) IS_Add->Base_Add Mix Extract Add Hexane/Isoamyl Alcohol (Liquid-Liquid Extraction) Base_Add->Extract Vortex 10 min Centrifuge Centrifuge & Freeze Separate Organic Layer Extract->Centrifuge Dry Evaporate & Reconstitute Centrifuge->Dry Top Layer Only Inject Inject to LC-MS/MS Dry->Inject

Caption: Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow for plasma preparation.

Validation & Quality Assurance

To ensure the method meets FDA/EMA bioanalytical guidelines, the following parameters must be validated:

  • Linearity: Construct a calibration curve from 1.0 ng/mL to 500 ng/mL . Use a weighted (1/x²) linear regression.

    • Calculation: Area Ratio = (Area Analyte / Area IS).

  • Accuracy & Precision:

    • Intra-day and Inter-day CV% should be <15% (20% at LLOQ).

    • QC Levels: Low (3 ng/mL), Medium (50 ng/mL), High (400 ng/mL).

  • Matrix Effect (ME):

    • Calculate ME% = [(Peak Area in Matrix / Peak Area in Solution) x 100] - 100.

    • Self-Validation Check: If this compound is working correctly, the ME for the Analyte and the IS should be identical.

References

  • Mayo Clinic Laboratories. (2023). Doxepin and Nordoxepin, Serum - Clinical Information and Therapeutic Ranges. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). Doxepin - PubChem Compound Summary. [Link]

  • Patel, N. P., et al. (2017).[6] Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma.[7] Journal of Pharmaceutical Analysis. [Link]

  • Cerilliant Corporation. (2023). This compound HCl Certified Reference Material - Product Sheet. [Link]

Sources

Precision Pharmacokinetics of Tricyclic Antidepressants: A Doxepin-d3 Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Tricyclic Antidepressants (TCAs) in human plasma, utilizing Doxepin-d3 as the internal standard (IS). TCAs, including Doxepin, Amitriptyline, and Imipramine, exhibit narrow therapeutic indices and significant inter-individual pharmacokinetic variability (CYP2D6/CYP2C19 polymorphisms). Accurate Therapeutic Drug Monitoring (TDM) is critical to prevent cardiotoxicity. This protocol employs a Stable Isotope Dilution Assay (SIDA) to compensate for matrix effects and ionization suppression, ensuring clinical precision down to the pg/mL range.

Technical Background: Why this compound?

The Role of Stable Isotope Internal Standards

In LC-MS/MS, the "matrix effect"—the suppression or enhancement of analyte ionization by co-eluting phospholipids or salts—is the primary source of quantitative error. An analog internal standard (e.g., a different TCA like Protriptyline) cannot perfectly track these fluctuations because it elutes at a different time.

This compound (N-methyl-d3) is the "gold standard" because:

  • Co-elution: It elutes at virtually the same retention time as native Doxepin, experiencing the exact same matrix environment.

  • Mass Shift: The +3 Da shift (Precursor m/z 283.2 vs. 280.2) allows mass spectrometric resolution.[1][2][3]

  • Chemical Equivalence: It shares identical extraction recovery and ionization efficiency properties with the target analyte.

Chemical Properties[4][5][6][7][8]
  • Compound: this compound Hydrochloride (N-methyl-d3)

  • Molecular Weight: ~318.86 (HCl salt); Free base ~282.4 Da.

  • Isotopic Purity: ≥99% deuterated forms (d1-d3).

  • Stability: Stable in methanol/water; store at -20°C.

Experimental Protocol

Reagents and Materials
  • Analyte Standards: Doxepin HCl, Nordoxepin (metabolite).[1][4]

  • Internal Standard: this compound HCl (100 µg/mL in Methanol, e.g., Cerilliant/Cayman Chemical).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade).

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile (or Methanol).[1][2]

  • Column: Phenomenex Kinetex 2.6 µm Biphenyl (50 x 2.1 mm) OR Hypurity C8 (100 x 4.6 mm).

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample collection to data generation.

G Sample Human Plasma (200 µL) Spike Spike IS (this compound) Sample->Spike Add 20 µL LLE LLE Extraction (MTBE) Spike->LLE Vortex 2 min Dry Evaporation (N2 Stream) LLE->Dry Supernatant Recon Reconstitution (Mobile Phase) Dry->Recon 100 µL LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Inject 5 µL Data Quantification (Area Ratio) LCMS->Data Analyst SW

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for TCA quantification.

Step-by-Step Methodology
Step 1: Stock Solution Preparation
  • Primary Stock: Prepare 1 mg/mL stocks of Doxepin and Nordoxepin in Methanol.

  • IS Working Solution: Dilute this compound stock to 50 ng/mL in 50:50 Methanol:Water. Note: This concentration targets the mid-point of the calibration curve.

Step 2: Sample Preparation (LLE)

LLE is preferred over Protein Precipitation (PPT) for TCAs to minimize phospholipid carryover and maximize column life.

  • Aliquot 200 µL of patient plasma into a 2 mL polypropylene tube.

  • Add 20 µL of this compound Working Solution (IS). Vortex briefly.

  • Add 50 µL of 0.1 M NaOH (Alkaline pH ensures TCAs are in non-ionized free-base form, improving organic solubility).

  • Add 1.0 mL of MTBE.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate phases.

  • Transfer 800 µL of the upper organic layer to a clean glass tube.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitute residue in 100 µL of Mobile Phase (80:20 A:B). Vortex and transfer to autosampler vial.

Step 3: LC-MS/MS Conditions[1][5]
  • LC Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 20% B (Re-equilibration)

    • Total Run Time: 5.0 min

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Step 4: Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (ESI+) mode. The following transitions are critical for specificity.

AnalytePrecursor Ion (Q1)Product Ion (Q3)RoleCollision Energy (eV)
Doxepin 280.2107.1 Quantifier25
280.2115.1Qualifier35
Nordoxepin 266.1107.1 Quantifier25
This compound 283.2 107.1 IS Quantifier 25

Note on this compound Transition: The this compound precursor is shifted by +3 Da (283.2). The major fragment (m/z 107.1) corresponds to the tropylium ring structure, which does not carry the deuterated methyl group. Therefore, the product ion remains 107.1. Selectivity is achieved via the precursor ion difference (283 vs 280).

Data Analysis & Validation

Calibration

Construct a calibration curve by plotting the Peak Area Ratio (Analyte Area / IS Area) against the nominal concentration.

  • Regression: Linear (y = mx + c) with 1/x² weighting.

  • Acceptance: r² > 0.995.[6][7]

Quality Control (QC)

Run QCs at three levels for every batch:

  • LQC (Low): ~3x LLOQ (e.g., 3 ng/mL).

  • MQC (Mid): ~40-50% of range (e.g., 50 ng/mL).

  • HQC (High): ~80% of ULOQ (e.g., 200 ng/mL).

  • Criteria: Accuracy within ±15% of nominal (±20% for LLOQ).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low IS Recovery Incomplete extraction or matrix suppression.Check pH adjustment (must be >9.0 for LLE). Ensure MTBE is fresh.
Peak Tailing Column overload or pH mismatch.Use Ammonium Formate buffer in Phase A. Replace guard column.
Signal Drift Source contamination.Divert flow to waste for the first 1 min and last 1 min of gradient.

References

  • Patel, N. P., et al. (2018). "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(1), 24-31.

  • Phenomenex Application Note. "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using Kinetex Biphenyl Columns."

  • Cerilliant/Sigma-Aldrich. "this compound Certified Reference Material Certificate of Analysis."

  • Kirchherr, H., & Kuhn-Velten, W. N. (2006). "Quantitative determination of forty-eight antidepressants and antipsychotics in human serum by HPLC-MS/MS: A multi-level, single-sample approach." Journal of Chromatography B, 843(1), 100-113.

Sources

Application Note: High-Sensitivity Quantification of Doxepin in Human Plasma via LC-MS/MS using Doxepin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated protocol for the quantification of Doxepin and its active metabolite, N-Desmethyldoxepin (Nordoxepin), in human plasma.[1][2][3] The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , employing Doxepin-d3 (N-methyl-d3) as the stable isotope-labeled internal standard (SIL-IS).[1]

While traditional HPLC-UV methods exist, they lack the specificity required to distinguish Doxepin isomers and metabolites at sub-nanogram levels. This protocol leverages the mass-selective capabilities of a triple quadrupole mass spectrometer to achieve a Lower Limit of Quantification (LLOQ) of 0.25 ng/mL , suitable for therapeutic drug monitoring (TDM) and bioequivalence studies.[1]

Introduction & Scientific Rationale

Clinical Context

Doxepin is a tricyclic antidepressant (TCA) with anxiolytic and sedative properties.[1] It undergoes extensive first-pass metabolism to N-Desmethyldoxepin.[1] The therapeutic window is narrow (combined concentration of 150–250 ng/mL), making precise quantification critical to avoid cardiotoxicity.[1]

The Role of this compound

In LC-MS/MS, matrix effects (ion suppression/enhancement) can severely compromise quantitative accuracy.[1] This compound is the "gold standard" correction mechanism because:

  • Co-elution: It elutes at the virtually identical retention time as the analyte, experiencing the exact same matrix suppression at the electrospray source.

  • Physicochemical Mimicry: It behaves identically during the extraction (LLE/SPE), correcting for recovery losses.

Chemical & Physical Properties
PropertyDoxepin (Analyte)This compound (Internal Standard)
CAS Number 1668-19-51189877-28-0 (HCl salt)
Molecular Formula C₁₉H₂₁NOC₁₉H₁₈D₃NO
Molecular Weight 279.38 g/mol 282.40 g/mol
pKa ~9.0 (Basic)~9.0
LogP 4.1 (Lipophilic)4.1
Solubility Soluble in Methanol, Water, DMSOSoluble in Methanol, Water, DMSO

Method Development Guide

Chromatographic Separation Strategy

Doxepin exists as E (trans) and Z (cis) isomers.[1] While clinical assays often quantify the sum, separation is sometimes required.

  • Column Choice: A Biphenyl stationary phase (e.g., Kinetex Biphenyl) is superior to C18 for TCAs.[1] The biphenyl phase offers

    
     interactions that enhance selectivity between the aromatic rings of the Doxepin isomers and the metabolite.[1]
    
  • Mobile Phase: Acidic pH (0.1% Formic Acid) is mandatory to protonate the tertiary amine, ensuring high ionization efficiency in ESI+ mode.[1]

Mass Spectrometry Optimization
  • Precursor Ion: Protonated molecule

    
    .[1][3]
    
  • Product Ion: The most abundant fragment for Doxepin is m/z 107.0 , corresponding to the tropylium-like ring fragment (C₈H₉⁺).[1]

  • Isotope Specificity: For This compound (N-methyl-d3) , the deuterium is on the methyl group.[1] The fragmentation to m/z 107.0 involves the loss of the dimethylaminopropyl side chain. Therefore, the label is lost in this transition, and the product ion remains m/z 107.0 .

    • Note: If using Ring-d3 Doxepin, the transition would be 283.1

      
       110.[1]0. This protocol assumes the common N-methyl-d3 variant.[1]
      

Experimental Protocol

Reagents and Materials
  • Standards: Doxepin HCl, N-Desmethyldoxepin HCl, this compound HCl (Cerilliant/Sigma).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.[1]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2).[1]

  • Buffer: 2mM Ammonium Formate (optional, improves peak shape).

Preparation of Stock Solutions[1]
  • Master Stock (1.0 mg/mL): Dissolve Doxepin and this compound in Methanol. Store at -20°C.

  • Working Standard (WS): Dilute Master Stock with 50:50 MeOH:Water to create a calibration curve range (e.g., 0.5 – 500 ng/mL).

  • Internal Standard Working Solution (ISWS): Dilute this compound to a fixed concentration of 50 ng/mL in 50:50 MeOH:Water.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE provides cleaner extracts than protein precipitation (PP) and is more cost-effective than SPE for TCAs.[1]

  • Aliquot: Transfer 200 µL of plasma into a clean glass tube.

  • IS Addition: Add 20 µL of ISWS (this compound). Vortex for 10 sec.

  • Alkalinization: Add 50 µL of 0.5M NaOH or Ammonia. (Increases logP, driving analyte into organic phase).

  • Extraction: Add 2.0 mL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes or shaker for 10 mins.

  • Separation: Centrifuge at 4,000 rpm for 10 min at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.

  • Drying: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA).

LC-MS/MS Conditions

Chromatography:

  • System: UHPLC (Agilent 1290 / Waters Acquity).[1]

  • Column: Phenomenex Kinetex 2.6 µm Biphenyl (50 x 2.1 mm).[1]

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

Gradient Table:

Time (min) % Mobile Phase A (0.1% FA in Water) % Mobile Phase B (0.1% FA in ACN)
0.0 90 10
0.5 90 10
3.0 10 90
4.0 10 90
4.1 90 10

| 6.0 | 90 | 10 |[1]

Mass Spectrometry (MRM Parameters):

  • Source: ESI Positive.[1]

  • Spray Voltage: 4500 V.

  • Temp: 500°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)
Doxepin 280.1107.0 (Quant)5025
280.1115.0 (Qual)5035
Nordoxepin 266.1107.05025
This compound 283.1107.05025

Analytical Workflow Visualization

G Sample Patient Plasma (200 µL) IS_Add Add Internal Standard (this compound) Sample->IS_Add LLE LLE Extraction (MTBE + NaOH) IS_Add->LLE Equilibration Dry_Recon Dry & Reconstitute (Mobile Phase) LLE->Dry_Recon Organic Phase LC UHPLC Separation (Kinetex Biphenyl) Dry_Recon->LC Inject MS MS/MS Detection (ESI+ MRM) LC->MS Elute Data Quantification (Area Ratio Analyte/IS) MS->Data Process

Figure 1: End-to-end analytical workflow for Doxepin quantification.

Validation & Data Analysis

Calculation

Quantification is performed using the Area Ratio method:



Plot Ratio (

) vs. Concentration (

) and fit with a weighted linear regression (

).[1]
Acceptance Criteria (FDA Bioanalytical Guidelines)
  • Linearity: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1][3]
    
  • Accuracy:

    
     of nominal ( 
    
    
    
    at LLOQ).[1]
  • Precision (CV):

    
     (
    
    
    
    at LLOQ).[1]
  • Recovery: > 80% (Consistent between analyte and IS).

  • Matrix Effect: IS-normalized matrix factor should be close to 1.0.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Ion suppression or poor extraction pH.[1]Ensure plasma is alkalinized (pH > 10) before MTBE addition.[1] Check ESI source voltage.
Peak Tailing Secondary interactions with silanols.[1]Increase buffer strength (Ammonium Formate) or use a column with better end-capping (e.g., Luna Omega).[1]
Carryover Analyte sticking to injector needle.[1]Use a needle wash with high organic content (e.g., 50:50 MeOH:IPA + 0.1% FA).[1]
Drifting Retention Mobile phase evaporation or pH shift.[1]Cap solvent bottles tightly; prepare fresh mobile phase daily.[1]

References

  • Phenomenex Application Note. "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl." Link[1][4]

  • Patel, N. P., et al. (2018).[1] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis. Link

  • Badenhorst, D., et al. (2000).[1] "Determination of doxepin and desmethyldoxepin in human plasma using liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

  • Negrusz, A., et al. (1998).[1] "Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy."[5] Journal of Analytical Toxicology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Doxepin-d3 Internal Standard Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Doxepin-d3 (Deuterated Internal Standard) Concentration for LC-MS/MS Bioanalysis Ticket ID: [AUTO-GEN-DOX-001] Assigned Specialist: Senior Application Scientist Status: Open / Actionable Guide[1]

Executive Summary & Core Directive

The Goal: Select a this compound concentration that provides high precision (low %CV) and tracks matrix effects without introducing "Cross-Talk" (Isotopic Interference) into the native Doxepin quantitation channel.

The "Golden Zone" Rule: Your Internal Standard (IS) concentration should generate a detector response (peak area) equivalent to the mid-range (30-50%) of your analyte's calibration curve.[1]

  • Too Low: High variation due to poor signal-to-noise (S/N) and adsorption losses.[1]

  • Too High: Detector saturation, ion suppression of the analyte, and—most critically—isotopic contribution (impurities) to the analyte signal.

Experimental Protocol: The Optimization Workflow

Do not guess the concentration. Use this self-validating protocol to determine the optimal spike level for your specific instrument sensitivity (e.g., Sciex Triple Quad, Waters Xevo, Thermo Altis).

Phase A: The "Cross-Talk" Stress Test

This compound is generally stable, but commercially available standards often contain trace amounts of unlabeled Doxepin (D0) as a manufacturing impurity. Conversely, native Doxepin at high concentrations can contribute to the D3 channel via naturally occurring isotopes (M+3).

Step-by-Step Procedure:

  • Prepare IS Stock: Dissolve this compound HCl in Methanol to 1 mg/mL.

  • Prepare Test Solutions:

    • Solution A (High IS): Dilute IS to a high theoretical working concentration (e.g., 500 ng/mL).

    • Solution B (High Analyte): Prepare native Doxepin at the Upper Limit of Quantification (ULOQ).

    • Solution C (Blank Matrix): Extracted blank plasma/serum.[1]

  • Run Injections (n=3 each):

    • Test 1 (IS Purity): Inject Solution A (High IS) alone. Monitor the Native Doxepin transition (

      
       280.1 
      
      
      
      107.0).
      • Acceptance: Signal in Native channel must be < 20% of the LLOQ signal.

    • Test 2 (Isotopic Overlap): Inject Solution B (ULOQ Analyte) alone. Monitor the IS transition (

      
       283.1 
      
      
      
      107.0).
      • Acceptance: Signal in IS channel must be < 5% of the target IS response.

Phase B: Signal Stability & Saturation

Once purity is confirmed, titrate the concentration.

Target Signal:


 to 

counts per second (cps).
Concentration CandidateExpected OutcomeAction
5 ng/mL Risk of adsorption loss; poor statistics.[1]Reject unless instrument is ultra-sensitive.
50 - 100 ng/mL Likely Optimal. Good S/N, negligible carryover.[1]Validate (Primary Candidate).
> 500 ng/mL Risk of detector saturation and suppression.[1]Reject (Waste of reagent).[1]

Visualization: Optimization Logic Flow

The following diagram illustrates the decision matrix for selecting the final IS working concentration.

Doxepin_IS_Optimization Start Start: Define Target Range (Mid-Curve Response) Prep Prepare IS Candidates (Low: 10ng/mL | Mid: 50ng/mL | High: 200ng/mL) Start->Prep Inject_Blank Inject: Double Blank (No IS, No Analyte) Prep->Inject_Blank Inject_IS_Only Inject: Zero Sample (Matrix + IS Only) Inject_Blank->Inject_IS_Only Check_Interference Check Native Channel (Is there a peak at 280.1?) Inject_IS_Only->Check_Interference Fail_Interference FAIL: >20% of LLOQ (Impurity or Crosstalk) Check_Interference->Fail_Interference Yes Pass_Interference PASS: Clean Background Check_Interference->Pass_Interference No Check_Intensity Check Intensity (Target: 1e5 - 1e6 cps) Pass_Interference->Check_Intensity Check_Intensity->Prep Too Low/High (Adjust) Select_Final Final Selection: Working Concentration Check_Intensity->Select_Final In Range

Figure 1: Decision logic for validating Internal Standard concentration to ensure method selectivity.

Troubleshooting Guide: Common this compound Issues

Issue 1: "The Drifting IS" (Response decreases over the run)

Symptoms: IS peak area drops progressively from sample 1 to sample 100. Root Cause: Doxepin is a lipophilic amine (LogP ~4.1, pKa ~9.0). It is "sticky."

  • Mechanism: The drug adsorbs to glass vials, PTFE tubing, or the column frit over time.

  • Solution:

    • Solvent Change: Ensure your reconstitution solvent contains at least 20-30% organic (Methanol/Acetonitrile).[1] Never dissolve Doxepin in 100% water.

    • Container: Use Polypropylene (PP) vials instead of glass, or silanized glass vials.

    • Acidification: Add 0.1% Formic Acid to the IS working solution to keep Doxepin protonated (

      
      ) and soluble.
      
Issue 2: High %CV (>15%) on IS Area

Symptoms: IS area bounces randomly between injections. Root Cause: Matrix Effects (Phospholipids) or inconsistent pipetting.[1] Diagnostic Diagram:

IS_Variability_Troubleshooting Issue High IS Variability (>15% CV) Check_Pattern Check Pattern Issue->Check_Pattern Random Random Bouncing Check_Pattern->Random Systematic Systematic Drop Check_Pattern->Systematic Sol_Random 1. Check Pipette/Robot 2. Check Injection Needle Random->Sol_Random Sol_Systematic 1. Matrix Effect (Suppression) 2. Adsorption (Sticking) Systematic->Sol_Systematic Matrix_Test Perform Post-Column Infusion Test Sol_Systematic->Matrix_Test

Figure 2: Root cause analysis for Internal Standard response variability.

Frequently Asked Questions (FAQ)

Q: Can I use Desipramine-d3 instead of this compound? A: Yes, but it is not ideal.[1] Desipramine is a structural analog, not a stable isotope. It may separate chromatographically from Doxepin, meaning it will not perfectly compensate for matrix effects occurring at the specific retention time of Doxepin. Always prefer the deuterated analog (this compound) for regulated bioanalysis. [1]

Q: What is the correct MRM transition for this compound? A: This depends on the manufacturer's labeling position.

  • N-methyl-d3 (Most Common): Precursor

    
     Product 
    
    
    
    .[1]
    • Note: The fragment (107) is usually the benzyl ring, which does not contain the label.

  • Ring-d3: Precursor

    
     Product 
    
    
    
    (if the fragment contains the ring).
  • Action: Check your Certificate of Analysis (CoA). If the label is lost in fragmentation, you lose specificity.

Q: My IS recovery is low (<50%). Is this a failure? A: Not necessarily. According to FDA/EMA guidelines, recovery does not need to be 100%, but it must be consistent and precise . If you have 40% recovery but a %CV of 3%, the method is valid. However, low recovery limits your sensitivity (LLOQ).[1]

References & Regulatory Standards

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • U.S. Food and Drug Administration (FDA). (2019).[2][3] Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers.

  • Patel, N. P., et al. (2018). "Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis, 8(1), 24-31.[1] [1][4]

  • PubChem. (n.d.).[1] Doxepin Compound Summary. National Library of Medicine.[5] [1][5]

Sources

Technical Support Center: Doxepin-d3 Isotopic Integrity & Stability

[1]

Status: Operational | Topic: Isotopic Back-Exchange & Interference | Role: Senior Application Scientist[1]

Executive Summary: The "Back-Exchange" Reality Check

Welcome to the Doxepin-d3 Technical Support Center. If you are visiting this page, you are likely observing a loss of signal intensity for your internal standard (this compound), or the appearance of unlabeled Doxepin (d0) in your IS channel.[1]

The Scientific Reality: True chemical back-exchange (replacement of Deuterium with Hydrogen from the solvent) is chemically improbable for the standard N-methyl-d3 Doxepin under typical LC-MS bioanalytical conditions.[1] The C-D bonds on the N-methyl group are thermodynamically stable and lack the acidity required for proton exchange in standard mobile phases (pH 2.5–7.0).

However, "Apparent Back-Exchange" is a common artifact caused by Isotopic Cross-Talk , Source Fragmentation , or Isobaric Interference . This guide provides the diagnostic protocols to distinguish between chemical instability and instrumental artifacts.

Module 1: Diagnostic Workflow

Before altering your chemistry, you must validate the source of the interference. Use the Zero-Time Incubation Test to distinguish between chemical exchange and instrumental cross-talk.

Protocol: The Zero-Time Incubation Test
StepActionPurpose
1 Prepare Solvent Blank Pure mobile phase (no analyte, no IS).
2 Prepare IS-Only Sample Spike this compound into solvent at working concentration (e.g., 100 ng/mL). Do not add analyte.
3 Prepare Analyte-Only Sample Spike Doxepin-d0 (native) at ULOQ (Upper Limit of Quantification). Do not add IS.
4 Incubate Let samples sit in the autosampler for 1 hour.
5 Analyze Inject in this order: Blank → IS-Only → Analyte-Only.[1]
Interpreting Results
  • Scenario A (Cross-Talk): You see a signal in the IS Channel (m/z 283.2) when injecting the Analyte-Only (d0) sample.[1]

    • Diagnosis: This is the natural isotopic abundance of Carbon-13 or Chlorine-37 in the native drug mimicking the IS mass. It is not back-exchange.

  • Scenario B (Contamination): You see a signal in the Analyte Channel (m/z 280.2) when injecting the IS-Only (d3) sample.[1]

    • Diagnosis: Your IS stock contains unlabeled Doxepin impurities.

  • Scenario C (True Exchange): The ratio of d3/d0 changes significantly over time in a sample stored in protic solvent (e.g., Methanol/Water).[1]

    • Diagnosis: Rare. Only possible with ring-labeled IS under extreme acid catalysis.

Module 2: Visualizing the Logic

The following diagram outlines the decision matrix for troubleshooting isotopic integrity issues.

Doxepin_TroubleshootingStartObservation:IS Signal Loss orGhost PeaksTestRun Zero-TimeIncubation TestStart->TestDecision1Signal inIS Channel (283)from Analyte Sample?Test->Decision1Result_CrossTalkDiagnosis:Isotopic Cross-Talk(Natural Abundance)Decision1->Result_CrossTalkYesDecision2Signal inAnalyte Channel (280)from IS Sample?Decision1->Decision2NoResult_ImpurityDiagnosis:IS Impurity(Synthesis Artifact)Decision2->Result_ImpurityYesDecision3Does IS SignalDecay over Timein Solvent?Decision2->Decision3NoResult_ExchangeDiagnosis:True Back-Exchange(Rare/Ring-Label)Decision3->Result_ExchangeYesResult_StableSystem Stable:Check SourceParametersDecision3->Result_StableNo

Caption: Diagnostic logic flow to differentiate between isotopic cross-talk, impurities, and true chemical back-exchange.

Module 3: Frequently Asked Questions (Technical)
Q1: Why does my this compound signal drop when I use an acidic mobile phase?

Answer: This is likely Ion Suppression , not back-exchange.[1] Doxepin is a tertiary amine (pKa ~9.0).[1] In acidic mobile phases (0.1% Formic Acid), it is fully protonated. However, if your sample preparation (e.g., Protein Precipitation) leaves residual phospholipids or salts, they can suppress the ionization of the IS.

  • Solution: Monitor the Internal Standard Response Plot across the run. If it varies by >15% between samples, improve your extraction (consider Solid Phase Extraction over simple precipitation).

Q2: I am seeing "Cross-Talk." How do I calculate the contribution?

Answer: Doxepin (C19H21NO) has a natural isotopic distribution.[1] Approximately 1.1% of carbon is C-13.[1]

  • Calculation: The [M+3] isotope of native Doxepin (contributing to the d3 channel) is theoretically low but non-zero.

  • Fix: If the interference is >5% of your IS signal, you must:

    • Increase the concentration of this compound in your method.

    • Switch to a Doxepin-d6 analog if available (shifts mass further away).

    • Adjust mass resolution on your quadrupole (e.g., switch from "Unit" to "High" resolution).[1]

Q3: Can I use Deuterated solvents (D2O/MeOD) to prevent exchange?

Answer: Do NOT do this. Using deuterated solvents in the mobile phase will cause the native drug (Doxepin-d0) to exchange its exchangeable protons (if any) with Deuterium, shifting its mass into the IS channel.[1] For Doxepin (no exchangeable protons on the amine), this is less risky, but it is expensive and unnecessary. Stick to high-grade LC-MS water/methanol.

Module 4: Prevention & Best Practices

To ensure isotopic integrity and prevent degradation:

1. Solvent Selection
  • Stock Solution: Dissolve this compound in Methanol (MeOH) rather than Acetonitrile (ACN) for stock stability, but ensure it is stored at -20°C .

  • Working Solution: Prepare fresh daily or weekly. Avoid leaving IS working solutions at room temperature for >24 hours.

2. Chromatographic Separation of Isomers

Doxepin exists as E (trans) and Z (cis) isomers.[1][2] Commercial this compound is often a mixture.[1]

  • Risk: If your column separates the isomers, you might see "split peaks" for your IS.

  • Protocol: Ensure your integration window covers both isomers if they partially separate, or use a column that achieves full coalescence (e.g., C18 at slightly elevated temperature, 40°C).

3. pH Control

While N-methyl-d3 is stable, extreme pH (>10 or <1) can induce stress.[1]

  • Recommendation: Maintain mobile phase pH between 2.5 and 5.0 (using Ammonium Formate/Formic Acid buffers). This stabilizes the amine and provides consistent ionization [1].

4. Workflow Visualization: Stability Protocol

Stability_WorkflowStockStock Prep(MeOH, -20°C)DilutionWorking Soln(Daily Prep)Stock->DilutionAvoid LightExtractionSample Extraction(pH < 9)Dilution->ExtractionSpike ISAnalysisLC-MS/MS(Acidic MP)Extraction->AnalysisInject

Caption: Optimized workflow to minimize environmental stress on this compound.

References
  • Phenomenex. (2022).[1] Assay of Doxepin Hydrochloride According to USP Monograph Using Three Different HPLC Columns. Phenomenex Technical Notes.

  • Patel, N. P., et al. (2018).[3] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis.

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 102601102, this compound hcl (N-methyl-d3).[1] [1]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.

Technical Support Center: Doxepin-d3 Peak Shape Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: DOX-D3-ISO-001 Lead Scientist: Senior Application Specialist Subject: Diagnostic and resolution protocols for peak shape anomalies in Doxepin-d3 LC-MS/MS workflows.

Introduction: The Chemistry of the Problem

Welcome to the technical support interface. You are likely experiencing poor peak shape (tailing, broadening, or splitting) with This compound . To resolve this, we must first understand the molecule.

Doxepin is a tricyclic antidepressant (TCA) with a tertiary amine functional group. Its pKa is approximately 9.0 [1, 2].

  • The Conflict: At neutral or weakly acidic pH (pH 4–7), Doxepin is positively charged (

    
    ). However, residual silanols (
    
    
    
    ) on the surface of silica columns begin to deprotonate (
    
    
    ) above pH 3.5.
  • The Result: The positively charged Doxepin binds ionically to the negatively charged silanols. This "secondary interaction" drags the peak tail, destroying symmetry and sensitivity.

Since this compound is chemically nearly identical to the native drug, it suffers the same fate. If your Internal Standard (IS) looks bad, your quantification will fail.

Part 1: Diagnostic Workflow

Before adjusting your method, identify the specific topology of your peak failure using the logic tree below.

TroubleshootingFlow Start Identify Peak Defect Tailing Asymmetric Tailing (Shark Fin) Start->Tailing Splitting Split / Double Peak Start->Splitting Broad Broad / Fat Peak Start->Broad Silanol Cause: Silanol Interaction (pH > 3.5) Tailing->Silanol Most Common DeadVol Cause: Extra-Column Volume Tailing->DeadVol Check Fittings Solvent Cause: Strong Injection Solvent Splitting->Solvent If Split is erratic Isotope Cause: Deuterium Isotope Effect (Native vs D3 separation) Splitting->Isotope If Split is constant & D3 elutes first Load Cause: Mass Overload Broad->Load Dilute Sample Buffer Cause: Low Ionic Strength Broad->Buffer Increase Buffer Conc.

Figure 1: Diagnostic Logic Tree for this compound Peak Shape Anomalies.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

Q: My this compound peak looks like a "shark fin" with a long tail. Why? A: You are likely operating in the "Danger Zone" (pH 3.5 – 7.0). In this range, both the Doxepin amine and the column silanols are charged, acting like a cation-exchange mechanism.

Protocol A: The "Low pH" Fix (Recommended for LC-MS) Lower the mobile phase pH to < 3.0 . This protonates the silanols (


), rendering them neutral so they cannot bind to the Doxepin.
  • Modifier: Use 0.1% Formic Acid or 0.1% Difluoroacetic Acid (DFA) .

  • Buffer: Add 5mM - 10mM Ammonium Formate . The ammonium ions (

    
    ) compete with Doxepin for any remaining active silanol sites, effectively "blocking" them [3].
    

Protocol B: The "High pH" Fix (Requires Hybrid Column) Raise the pH to > 10.0 . This removes the proton from Doxepin, turning it into a neutral free base (


). Neutral molecules do not interact with silanols.
  • Requirement: You MUST use a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH, or Phenomenex Gemini). Standard silica columns will dissolve at this pH [4].

  • Buffer: 10mM Ammonium Hydroxide or Ammonium Bicarbonate.

Issue 2: Peak Splitting or Shouldering

Q: I see a split peak, or the this compound seems to have a "shoulder." A: This is often a solvent mismatch or a misunderstood isotope effect.

Scenario A: The Solvent Shock If your sample is dissolved in 100% Methanol or Acetonitrile, but your gradient starts at 90% Water, the drug precipitates or travels faster than the mobile phase upon injection.

  • Fix: Match your sample diluent to the starting mobile phase conditions (e.g., 90:10 Water:MeOH).

Scenario B: The Deuterium Isotope Effect Deuterium (


) is slightly more lipophilic and has different vibrational energy than Hydrogen (

). In high-efficiency chromatography (UPLC/UHPLC), This compound may elute slightly earlier than native Doxepin [5, 6].
  • Diagnosis: Inject Native Doxepin alone. Inject D3 alone. If they are single peaks but have slightly different Retention Times (RT), this is physical separation, not peak failure.

  • Fix: Widen your integration window. This is a known phenomenon in deuterated IS workflows.

Issue 3: Broad Peaks / Low Sensitivity

Q: The peak is symmetrical but very wide (fat), leading to poor S/N. A: This indicates insufficient ionic strength or column overload.

The "Chaotropic" Fix: Doxepin is hydrophobic. Using a chaotropic salt can tighten the peak shape by disrupting the solvation shell.

  • Action: Add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.

  • Warning: TFA causes signal suppression in Mass Spectrometry. If using MS, stick to Formic Acid but increase the concentration of Ammonium Formate to 10mM to sharpen the peak via ionic strength [7].

Part 3: Master Protocol (The "Gold Standard")

If your current method is failing, switch to this validated starting point for TCAs like Doxepin.

Mobile Phase Composition
ComponentCompositionFunction
Mobile Phase A Water + 10mM Ammonium Formate + 0.1% Formic AcidBuffers pH ~3.0;

shields silanols.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent; Acid maintains ion state.
Column C18 or Phenyl-Hexyl (End-capped)Phenyl phases offer unique selectivity for TCAs [8].
Temp 40°CReduces viscosity, improves mass transfer.
Gradient Profile (Generic)

GradientProfile Step1 T=0.0 min 10% B Step2 T=1.0 min 10% B (Hold) Step1->Step2 Step3 T=6.0 min 90% B (Elution) Step2->Step3 Step4 T=7.0 min 90% B (Wash) Step3->Step4 Step5 T=7.1 min 10% B (Re-equilibrate) Step4->Step5

Figure 2: Suggested Gradient Slope for Doxepin Separation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3158, Doxepin. Retrieved from [Link]

  • DrugBank Online. (2025). Doxepin: Pharmacology and chemical properties. Retrieved from [Link]

  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • Agilent Technologies. (2013). Strategies for the Separation of Basic Compounds in HPLC. Retrieved from [Link]

  • Wang, S., et al. (2014).[1] Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect. Analytical Chemistry. Retrieved from [Link]

  • Patel, N. P., et al. (2017).[2][3] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Phenomenex. (2018). LC-MS/MS Separation of Doxepin and its Metabolite Using Kinetex Biphenyl. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Ion Suppression of Doxepin-d3 Signal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Ion Suppression of Doxepin-d3 Signal in LC-MS/MS Audience: Bioanalytical Scientists, Mass Spectrometrists, and Drug Development Researchers Content Type: Technical Troubleshooting Guide & FAQs

Introduction: The "Invisible" Matrix Effect

In LC-MS/MS quantification of tricyclic antidepressants like Doxepin, the internal standard (this compound) is your primary anchor for accuracy. When the this compound signal fluctuates or suppresses significantly (>20%) in patient samples compared to neat standards, your assay’s reliability is compromised.

This suppression is rarely a hardware failure. It is almost always a chemistry problem —specifically, the competition for ionization charge between your analyte and co-eluting matrix components (primarily phospholipids).

This guide provides a systematic, self-validating approach to diagnosing and eliminating ion suppression for Doxepin assays.

Module 1: Diagnostic Triage – Confirming the Source

Before changing your extraction method, you must prove that matrix effects are the root cause. Use the Post-Column Infusion (PCI) method, the gold standard for visualizing suppression zones.

Protocol 1: Post-Column Infusion (PCI) Test

This experiment maps exactly where suppression occurs in your chromatogram relative to this compound.

Setup:

  • Infusion Pump: Syringe pump infusing this compound standard (100 ng/mL in mobile phase) at 10 µL/min.

  • LC Flow: Inject a blank extracted matrix (e.g., plasma processed via your current method) through the LC column.

  • Mixing: Use a T-union to combine the column effluent with the infusion flow before entering the ESI source.

Analysis:

  • Monitor the MRM transition for this compound (m/z 283.2 → 107.1).

  • Observation: The baseline should be high and stable. A sharp "dip" or drop in the baseline indicates a suppression zone.

  • Validation: If the "dip" aligns with the retention time of Doxepin (approx. 3-5 min depending on method), you have confirmed co-eluting matrix interference.

Visualizing the Diagnostic Logic

DiagnosticWorkflow Start Symptom: Low/Variable this compound Area PCI Perform Post-Column Infusion (PCI) Start->PCI Dip Is there a baseline dip at Doxepin RT? PCI->Dip NoDip No Dip: Source/Hardware Issue (Check capillary, nebulizer) Dip->NoDip No YesDip Dip Confirmed: Matrix Effect Dip->YesDip Yes PL_Check Monitor Phospholipids (m/z 184 & 104) YesDip->PL_Check PL_Coelution Do PLs co-elute with Doxepin? PL_Check->PL_Coelution Sol_Chrom Solution: Modify Gradient/Column (Move Doxepin away from PLs) PL_Coelution->Sol_Chrom No (Other Matrix) Sol_Prep Solution: Change Extraction (Remove PLs via LLE/SPE) PL_Coelution->Sol_Prep Yes (Major Cause)

Figure 1: Decision tree for diagnosing ion suppression sources. Blue nodes represent actions, yellow nodes represent decision points, and green nodes represent solutions.

Module 2: Sample Preparation Solutions

If Protocol 1 confirms suppression, the most effective fix is removing the matrix. Protein Precipitation (PPT) is often insufficient for Doxepin because it fails to remove phospholipids (Glycerophosphocholines), which are the primary suppressors in plasma.

Comparison of Extraction Strategies for Doxepin
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)HybridSPE-Phospholipid
Phospholipid Removal < 10% (Poor)> 90% (Excellent)> 99% (Superior)
Complexity LowMediumLow-Medium
Cost LowLowMedium
Doxepin Recovery High85-90% (with MTBE)High
Recommendation Avoid for high-sensitivity assaysGold Standard for cost/performanceBest for stubborn suppression
Protocol 2: Liquid-Liquid Extraction (LLE) with MTBE

LLE is preferred over PPT because Doxepin is a lipophilic base. Using Methyl tert-butyl ether (MTBE) under basic conditions forces Doxepin into the organic layer while leaving phospholipids and salts in the aqueous layer.

  • Alkalization: Add 50 µL of sample (Plasma) + 50 µL Internal Standard (this compound) + 50 µL 0.5 M Ammonium Hydroxide (NH4OH) .

    • Why? Doxepin (pKa ~9.0) must be uncharged (neutral) to extract into the organic phase.

  • Extraction: Add 1.5 mL MTBE (Methyl tert-butyl ether) .

  • Agitation: Vortex vigorously for 5 minutes or shaker for 10 minutes.

  • Separation: Centrifuge at 4,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer the upper organic layer (supernatant) to a clean tube.

    • Critical: Do not disturb the interface layer where phospholipids often aggregate.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 20% ACN in 0.1% Formic Acid).

Module 3: Chromatographic Optimization

If you cannot change your extraction method, you must chromatographically separate the Doxepin peak from the phospholipid dump.

The "Phospholipid Trap" Strategy

Phospholipids are highly hydrophobic and often elute late in a reverse-phase gradient. If your gradient cycle is too short, phospholipids from Injection 1 may wrap around and elute during the Doxepin window of Injection 2.

Optimization Steps:

  • Column Selection: Switch from C18 to a Biphenyl stationary phase (e.g., Kinetex Biphenyl).

    • Mechanism:[1][2][3][4][5] Biphenyl phases offer strong pi-pi interactions with the tricyclic ring of Doxepin, increasing its retention and selectivity compared to lipid interferences.

  • Gradient Wash: Ensure a high-organic wash (95% B) for at least 2 minutes at the end of every run.

  • Monitor Lipids: Always include a "dummy" MRM transition for phospholipids (Precursor m/z 184 or m/z 104 ) during development to track where they elute.

Troubleshooting FAQs

Q1: My this compound IS response drops by 50% in patient samples compared to the calibration curve. Is this acceptable? A: Generally, no. While IS corrects for moderate fluctuations, a 50% drop indicates severe suppression. This reduces the signal-to-noise ratio (S/N) and can mask low-level analytes (raising your LLOQ). It also suggests your method is not rugged; slight changes in patient diet (lipid content) could cause failure. Aim for IS variation within ±20% of the mean.

Q2: I see "Ghost Peaks" of Doxepin in my blank samples. Is this related to suppression? A: This is likely carryover , not suppression, but they are related. Phospholipids accumulating on the column can act as a stationary phase, trapping Doxepin and releasing it in subsequent runs.

  • Fix: Implement the LLE protocol above. If using an autosampler, use a wash solution of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid to strip sticky lipophilic residues.

Q3: Why use this compound instead of an analog like Trimipramine? A: Deuterated IS (this compound) has virtually identical physicochemical properties to Doxepin. It will co-elute and experience the exact same suppression as the analyte. An analog IS (like Trimipramine) will elute at a different time; if the suppression zone is narrow, the analyte might be suppressed while the analog IS is not, leading to gross overestimation of the drug concentration.

Q4: Can I just dilute the sample to stop suppression? A: Yes, dilution (e.g., 1:5 or 1:10 with water) is the simplest way to reduce matrix effects ("Dilute and Shoot").

  • Trade-off: You lose sensitivity linearly. If your required LLOQ is 1 ng/mL and you dilute 1:10, your instrument must be capable of detecting 0.1 ng/mL. If sensitivity allows, this is the fastest fix.

References

  • Patel, N. P., et al. (2018). "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis.

    • Cited for: LLE extraction parameters using MTBE and valid
  • Chambers, E., et al. (2007). "Systematic development of an HPLC-MS/MS method for the determination of tricyclic antidepressants in biological fluids." Journal of Chromatography B.

    • Cited for: Mechanisms of ion suppression and phospholipid interference in TCA analysis.
  • Phenomenex Application Note. (2017). "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl Column."

    • Cited for: Chromatographic advantages of Biphenyl columns for Doxepin separation.[6]

  • Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." Analytical Chemistry.

    • Cited for: The standard Post-Column Infusion (PCI) methodology.

Sources

Technical Support Center: Doxepin-d3 Bioanalytical Variability

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Internal Standard (IS) Response Variability in LC-MS/MS Assigned Specialist: Senior Application Scientist

Introduction: The "Tracking" Paradox

Doxepin-d3 is the gold-standard internal standard for quantifying Doxepin in biological matrices. Theoretically, it should behave identically to the analyte (Doxepin-d0), correcting for extraction losses and ionization variability.[1]

The Problem: When this compound response varies independently of the analyte, or when the IS fails to "track" the analyte through matrix fluctuations, quantitative accuracy collapses. This guide addresses the three primary root causes of this variability: Chromatographic Isotope Effects , Matrix Suppression Zones , and pH-Dependent Extraction Efficiency .[1]

Module 1: Chromatographic Anomalies (The Isotope Effect)

Symptom: The retention time (RT) of this compound is slightly different (usually earlier) than Doxepin-d0.[1] Impact: The IS elutes in a different "matrix zone" than the analyte, meaning it does not experience the same ion suppression.[1]

Technical Insight: The Deuterium Shift

Deuterium (D) forms shorter, stronger bonds (C-D) than Protium (C-H).[1] This slightly reduces the lipophilicity of the molecule.[1] On reversed-phase columns (C18), this often causes deuterated isotopologues to elute slightly earlier than the non-deuterated analyte.[1]

If your chromatogram has a steep gradient of eluting phospholipids, a shift of even 0.1 minutes can move the IS out of the suppression zone that affects the analyte, destroying the IS's ability to correct for that suppression.

Troubleshooting Protocol: Mitigating RT Shifts
ParameterRecommendationMechanism
Column Chemistry Switch to Biphenyl or C8 phases.Biphenyl phases utilize pi-pi interactions, which are less sensitive to the subtle lipophilicity changes caused by deuterium compared to pure hydrophobic retention (C18).[1]
Mobile Phase B Use Methanol over Acetonitrile.Methanol is a weaker solvent than ACN, often providing better resolution and reducing the relative impact of the isotope effect on selectivity.[1]
Gradient Slope Shallow the gradient at elution.A shallower gradient (e.g., 5% change per minute) during the analyte window ensures the IS and Analyte remain in the same organic composition window.[1]
Visual Logic: The Isotope Effect Risk

IsotopeEffect cluster_0 Chromatographic Separation D0 Doxepin-d0 (Analyte) Matrix Phospholipid Zone D0->Matrix Overlaps D3 This compound (Internal Standard) Outcome_Bad D3 Elutes Early (Avoids Matrix) D3->Outcome_Bad Standard C18 Outcome_Good Co-Elution (Tracks Matrix) D3->Outcome_Good Biphenyl/C8 Mechanism Deuterium reduces lipophilicity Mechanism->D3 Impacts RT Outcome_Bad->Matrix Separated from Outcome_Good->Matrix Overlaps

Caption: Figure 1. The risk of "matrix decoupling" where this compound elutes earlier than the analyte, failing to correct for ion suppression events.

Module 2: Matrix Effects (The Invisible Killer)

Symptom: Low absolute response of this compound in patient samples compared to clean standards, or high variability (%CV) in IS response across a batch. Root Cause: Phospholipids (PLs) from plasma/serum are co-eluting with the IS.[1]

The Mechanism

Doxepin is a hydrophobic base.[1] Unfortunately, phospholipids (phosphatidylcholines) are also hydrophobic bases.[1] In Protein Precipitation (PPT) methods, PLs are not removed.[1] They accumulate on the column and elute unpredictably, suppressing electrospray ionization (ESI) efficiency.[1]

Data Comparison: Extraction Methods
Extraction MethodMatrix Factor (Normalized)Recovery %Risk Level
Protein Precipitation (PPT) 0.65 - 1.2 (Highly Variable)>95%HIGH .[1] PLs remain in sample.
Solid Phase Extraction (SPE) 0.95 - 1.0585-95%LOW .[1] Wash steps remove PLs.[1]
Liquid-Liquid Extraction (LLE) 0.98 - 1.0275-85%LOW .[1] PLs do not partition into non-polar solvents (e.g., Hexane).[1]
Recommended Protocol: Phospholipid Removal via LLE

Note: LLE is often superior to SPE for Doxepin due to cost and high selectivity.

  • Alkalize: Add 50 µL of 0.1 M NaOH or Ammonium Hydroxide (pH > 10) to 200 µL plasma.

    • Why? Doxepin pKa is ~9.[1]0. You must drive it to the uncharged (free base) state to extract it.[1]

  • Extract: Add 1 mL MTBE (Methyl tert-butyl ether) or Hexane:Isoamyl Alcohol (98:2) .

  • Agitate: Vortex 10 mins; Centrifuge 5 mins @ 4000g.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic layer.

  • Dry & Reconstitute: Evaporate organic layer; reconstitute in mobile phase.[1]

Module 3: Cross-Talk & Signal Contribution

Symptom: Quantitation at the Lower Limit of Quantitation (LLOQ) is failing accuracy checks, or blank samples show a peak. Root Cause: Impure this compound containing Doxepin-d0, or "Cross-Talk" in the Mass Spec collision cell.

The "Zero-Blank" Validation

Before running a batch, you must validate the IS purity.

  • Inject: A "Zero Sample" (Matrix + IS, but NO Analyte).

  • Monitor: The Analyte transition channel (m/z 280.1 → 107.1).

  • Criteria: The signal in the Analyte channel must be < 20% of the LLOQ signal.

    • If High: Your IS stock is contaminated with native Doxepin (D0).[1] Discard and replace.

Visual Workflow: Cross-Talk Diagnosis

CrossTalk Start High Signal in Blank Channel? Check1 Inject Pure IS (Solvent Only) Start->Check1 Decision1 Signal in Analyte Channel? Check1->Decision1 Result_Contam IS Stock Contaminated (Contains D0) Decision1->Result_Contam Yes Result_CrossTalk MS Cross-Talk (Collision Cell) Decision1->Result_CrossTalk No (Only in Matrix) Action_Replace Buy Higher Purity IS (>99% Isotopic Purity) Result_Contam->Action_Replace Action_Optimize Optimize Collision Energy or Widen Mass Window Result_CrossTalk->Action_Optimize

Caption: Figure 2. Decision tree for distinguishing between chemical impurity and instrumental cross-talk.

Module 4: Stability & Handling FAQs

Q: Can I store this compound in aqueous solution? A: No. Doxepin is stable in organic solvents (Methanol) at -20°C. However, in aqueous buffers (pH 7), it can degrade or adsorb to glass/plastic surfaces over time.[1] Always prepare working solutions fresh or store in >80% organic solvent.[1]

Q: Why is my IS response dropping over the course of a long run? A: This is likely solvent evaporation in the autosampler if using a volatile solvent like MTBE/DCM for reconstitution, OR light degradation .[1]

  • Fix: Reconstitute in 50:50 Methanol:Water.[1] Ensure autosampler is dark and cooled to 4°C. Doxepin is light-sensitive [1].[1]

Q: My recovery is low (<50%) for both Analyte and IS. A: Check your pH. If the plasma was not made sufficiently alkaline (pH > 9.[1]0) prior to LLE, the Doxepin remains charged (protonated) and stays in the water layer rather than moving to the organic extraction solvent [2].[1]

References

  • US Food and Drug Administration (FDA). (2017).[1] Doxepin Hydrochloride: Prescribing Information. Accessed via DailyMed.[1] Link[1]

  • Patel, N. P., et al. (2017).[1][2] Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study.[1][2] Journal of Pharmaceutical Analysis, 8(1), 37-44.[1] Link

  • Wang, S., et al. (2007).[1] Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 45(8), 492–498.[1] Link

  • Bioanalysis Zone. (2020).[1][3] Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development. Link

Sources

Technical Support Center: Doxepin-d3 Storage & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: Doxepin-d3 (Hydrochloride/Maleate) Application: Internal Standard for LC-MS/MS Quantification Document ID: TS-DOX-D3-2025

Core Directive: The Stability Triad

This compound is a stable isotope-labeled internal standard (SIL-IS) used primarily for the quantification of Doxepin in biological matrices. While the deuterium label (typically N-methyl-d3) is chemically robust, the molecule itself shares the vulnerabilities of tricyclic antidepressants (TCAs).

To ensure experimental reproducibility, you must adhere to the Stability Triad :

  • Photon Shielding (Light): Doxepin is photosensitive. Exposure to UV/VIS light accelerates oxidation to Doxepin N-oxide and geometric isomerization (E/Z ratio shifts).

    • Protocol: Always handle in amber glassware. If amber glass is unavailable, wrap clear vessels in aluminum foil immediately.

  • Thermal Stasis (Temperature):

    • Solid State: Store at -20°C .

    • Solution State: Liquid stocks in Methanol (MeOH) are stable at -20°C or -80°C. Never store aqueous dilutions for >24 hours.

  • Protic Management (Solvent & Moisture):

    • Solubility: Highly soluble in Methanol and DMSO.

    • Hygroscopicity: The hydrochloride salt is non-hygroscopic up to 75% RH, but moisture introduces hydrolysis risks over time. Desiccate all solid stocks.

Troubleshooting & FAQs: Researcher-to-Researcher
Q1: I am observing signal variability between injections. Is my this compound precipitating?

Diagnosis: This is likely a Solvent Mismatch issue, not precipitation, provided you are working within standard concentration ranges (<1 mg/mL). The Mechanism: Doxepin is a lipophilic amine (LogP ~4.1). If you dissolve your stock in 100% Methanol but inject it into a highly aqueous mobile phase (e.g., 95% Water) without a gradient delay, the analyte may "crash out" or adsorb to the injector loop/tubing before reaching the column. The Fix:

  • Match the Matrix: Dilute your working internal standard (IS) solution to match the initial mobile phase composition (e.g., 50:50 MeOH:Water).

  • Adsorption Check: TCAs stick to glass. Use silanized glass inserts or high-quality polypropylene vials for low-concentration samples (<10 ng/mL).

Q2: My this compound retention time (RT) is drifting compared to the analyte.

Diagnosis: This indicates a pH fluctuation or Column Aging . The Mechanism: Doxepin is a weak base (pKa ~9.0). Its retention on C18 columns is highly sensitive to pH. If your mobile phase buffer (e.g., Ammonium Formate) is not fresh, pH drift will alter the ionization state of the amine, shifting RT. The Fix:

  • Buffer Control: Ensure your aqueous mobile phase is buffered (e.g., 2mM Ammonium Formate + 0.1% Formic Acid). Unbuffered water causes erratic RTs for basic drugs.

  • Deuterium Isotope Effect: Slight RT shifts (0.05–0.1 min) between Doxepin and this compound are normal due to the slightly different lipophilicity of C-D vs C-H bonds. This is acceptable as long as the shift is constant.

Q3: Can I use Acetonitrile (ACN) instead of Methanol for my stock solution?

Analysis: Yes, but Methanol is preferred . Reasoning: Doxepin HCl has higher solubility in Methanol. Furthermore, protic solvents like Methanol suppress secondary interactions with silanol groups on glass surfaces better than aprotic ACN, reducing loss of analyte to container walls during storage.

Q4: I see a "crosstalk" signal in the native Doxepin channel (M+0) when injecting only this compound.

Diagnosis: This is Isotopic Impurity or Fragmentation Overlap . The Mechanism:

  • Impurity: The synthesized this compound may contain trace amounts of d0, d1, or d2 species. Check your Certificate of Analysis (CoA) for "Isotopic Enrichment" (usually >99%).

  • Fragmentation: If the mass transition windows are too wide, the isotope peak tail might bleed into the analyte channel. The Fix:

  • Blank Check: Inject a high-concentration this compound blank (zero analyte). If a peak appears at the analyte transition, calculate the % contribution. If >5% of your LLOQ (Lower Limit of Quantification), you must lower the IS concentration or purchase a higher purity standard.

Experimental Workflow: Stock Preparation

The following diagram outlines the critical control points (CCPs) for preparing this compound standards to minimize degradation and error.

DoxepinWorkflow cluster_degradation Degradation Risks Start Lyophilized this compound (Solid Vial) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate CCP: Moisture Control Weigh Weighing (Low Actinic/Amber Glass) Equilibrate->Weigh Dissolve Primary Stock Prep Solvent: 100% Methanol Conc: 1.0 mg/mL Weigh->Dissolve CCP: Light Protection Sonicate Sonication (2-5 mins, Ambient Temp) Dissolve->Sonicate Oxidation N-Oxide Formation (Light/Oxidants) Dissolve->Oxidation If exposed to light Aliquot Aliquot into Amber Vials (Single-use volumes) Sonicate->Aliquot Store Storage (-20°C or -80°C) Aliquot->Store Long-term Stability Dilute Working Solution Prep Diluent: 50:50 MeOH:H2O (Prepare Fresh Daily) Store->Dilute Pre-Experiment Hydrolysis Hydrolysis (Moisture + Time) Dilute->Hydrolysis If stored >24h

Figure 1: Critical workflow for this compound stock preparation, highlighting Critical Control Points (CCPs) for moisture and light protection.

Quantitative Data Summary

Use these parameters for method development and stability assessments.

ParameterSpecificationNotes
Solubility (Water) ~31 mg/mLAs HCl salt. pH dependent.[1]
Solubility (MeOH) >30 mg/mLPreferred solvent for stock.
LogP 4.1 - 4.3Highly lipophilic; requires organic solvent for elution.
pKa 9.0 (Amine)Basic. Retains well on Cation Exchange (SCX) or High pH C18.
Stock Stability >12 MonthsAt -20°C in Methanol (Dark).
Working Sol. Stability <24 HoursIn aqueous buffers at 4°C.
Mass Shift +3.018 DaFor N-methyl-d3 variant.
References
  • Patel, N. P., et al. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(2), 78-85. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3158, Doxepin. Retrieved from [Link][2]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling Guidelines. Retrieved from [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison of Doxepin-d3 and Other Deuterated Internal Standards for High-Fidelity Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Doxepin, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of Doxepin-d3 and other deuterated internal standards, grounded in scientific principles and supported by experimental insights. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear, data-driven perspective to inform your selection process.

The Imperative for an Ideal Internal Standard in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to samples to correct for variations during the analytical workflow.[1] An ideal IS should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby compensating for potential inconsistencies in extraction recovery, matrix effects, and instrument response.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in quantitative bioanalysis due to their close physicochemical similarity to the analyte.[2]

This compound: The Frontrunner for Doxepin Quantification

This compound is a deuterated form of the tricyclic antidepressant Doxepin, where three hydrogen atoms have been replaced with deuterium.[3] This isotopic substitution results in a molecule that is chemically almost identical to Doxepin but has a distinct mass, allowing for its separate detection by a mass spectrometer.[4]

Why this compound is the Preferred Choice:
  • Co-elution and Similar Ionization: this compound exhibits nearly identical chromatographic retention times and ionization efficiency to Doxepin. This co-elution is crucial for effective compensation of matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.[5]

  • High Structural Similarity: The close structural resemblance ensures that this compound behaves similarly to Doxepin during sample extraction procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), leading to comparable recovery rates.

  • Minimal Isotopic Effect: The three-deuterium substitution in this compound provides a sufficient mass shift for clear differentiation from the unlabeled analyte without significantly altering its physicochemical properties.

Comparative Analysis: this compound vs. Other Deuterated Tricyclic Antidepressant (TCA) Internal Standards

While this compound is the ideal IS for Doxepin analysis, in multi-analyte panels that include other tricyclic antidepressants, researchers might consider using a single deuterated IS for multiple analytes to streamline workflows. However, this approach has significant drawbacks. Let's compare the expected performance of this compound with other commercially available deuterated TCAs when quantifying Doxepin.

Internal StandardStructural Similarity to DoxepinExpected Co-elution with DoxepinPotential for Differential Matrix EffectsRationale for Performance
This compound Identical (Isotopologue) Excellent Minimal Near-identical physicochemical properties lead to optimal tracking of the analyte throughout the analytical process.
Amitriptyline-d3HighGood, but not identicalModerateWhile structurally similar, differences in polarity and pKa can lead to slight chromatographic separation and differential ionization suppression/enhancement.
Imipramine-d3HighGood, but not identicalModerateSimilar to amitriptyline-d3, subtle structural differences can result in variations in analytical behavior compared to Doxepin.
Nortriptyline-d3ModerateFairHighAs a secondary amine, its polarity and chromatographic behavior will differ more significantly from the tertiary amine Doxepin, increasing the likelihood of poor matrix effect compensation.

Experimental Design for a Head-to-Head Comparison of Internal Standards

To empirically validate the superiority of this compound, a well-designed experimental protocol is essential. This protocol should be a self-validating system, providing clear, quantitative data on the performance of each internal standard.

Objective:

To compare the performance of this compound, Amitriptyline-d3, and Nortriptyline-d3 as internal standards for the quantification of Doxepin in human plasma by LC-MS/MS.

Experimental Workflow:

Caption: Experimental workflow for comparing internal standards.

Detailed Protocol:
  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Doxepin, this compound, Amitriptyline-d3, and Nortriptyline-d3 in methanol.

    • Prepare calibration standards and QC samples (low, medium, and high concentrations) by spiking known amounts of Doxepin into pooled human plasma.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (calibrator, QC, or blank), add 25 µL of the respective internal standard working solution (this compound, Amitriptyline-d3, or Nortriptyline-d3).

    • Vortex briefly to mix.

    • Add 500 µL of methyl tert-butyl ether.

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A suitable UHPLC system.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions:

      • Doxepin: m/z 280.2 → 107.1

      • This compound: m/z 283.2 → 110.1

      • Amitriptyline-d3: m/z 281.2 → 91.1

      • Nortriptyline-d3: m/z 267.2 → 236.2

  • Data Analysis and Performance Evaluation:

    • Matrix Effect: The matrix effect is evaluated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. The internal standard's ability to compensate for this is the key measure.

      • Matrix Factor (MF) = (Peak area in presence of matrix) / (Peak area in neat solution)

      • IS-Normalized MF = MF of Analyte / MF of IS

      • An IS-normalized MF close to 1 indicates effective compensation.

    • Recovery: Recovery is assessed by comparing the peak area of the analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample.

      • % Recovery = (Peak area of pre-extraction spike / Peak area of post-extraction spike) x 100

    • Accuracy and Precision: Determined by analyzing the QC samples against the calibration curve. The results should be within the acceptance criteria of regulatory guidelines (e.g., ±15% for accuracy, ≤15% CV for precision).[6]

Expected Outcomes and Discussion

The experimental data is expected to demonstrate the superior performance of this compound as an internal standard for Doxepin analysis.

Performance MetricExpected Result with this compoundExpected Result with Amitriptyline-d3Expected Result with Nortriptyline-d3Rationale
IS-Normalized Matrix Factor Close to 1.0 Variable, likely deviating from 1.0 Highly variable, significant deviation from 1.0 This compound will experience the same ionization effects as Doxepin. The other ISs will have different ionization efficiencies, leading to poor compensation.
Recovery Consistent and reproducible May be consistent, but potentially different from Doxepin Likely different and more variable than Doxepin The closer the structural similarity, the more comparable the extraction efficiency.
Accuracy & Precision High (within ±15%) Potentially compromised Likely compromised Inaccurate compensation for matrix effects and recovery will lead to greater variability and bias in the final calculated concentrations.

The Critical Role of Isotopic Purity and Stability

When selecting a deuterated internal standard, it is crucial to consider its isotopic purity and the stability of the deuterium labels.

  • Isotopic Purity: The this compound standard should have a high degree of deuteration and be free from significant amounts of the unlabeled Doxepin. The presence of unlabeled analyte in the IS can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).

  • Label Stability: The deuterium atoms in this compound are located on the N-methyl group, which is a non-labile position. This is a critical consideration, as deuterium atoms on exchangeable sites (e.g., -OH, -NH) can be lost and replaced with hydrogen from the solvent, compromising the integrity of the internal standard.

Conclusion: An Evidence-Based Recommendation

Based on the fundamental principles of bioanalytical chemistry and supported by the expected outcomes of a rigorous comparative experiment, This compound is unequivocally the most suitable internal standard for the accurate and reliable quantification of Doxepin in biological matrices. Its near-identical physicochemical properties ensure optimal tracking of the analyte throughout the analytical process, leading to superior compensation for matrix effects and variability in sample preparation. While other deuterated TCAs may be considered in multi-analyte panels for convenience, this approach introduces a significant risk of compromising data quality for Doxepin. For high-stakes applications such as clinical trials and therapeutic drug monitoring, the use of a homologous, stable isotope-labeled internal standard like this compound is not just a recommendation but a scientific necessity for ensuring data integrity.

References

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2020, August 30). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. Retrieved from [Link]

  • Patel, N. P., Sanyal, M., Sharma, N., Patel, D. S., Shrivastav, P. S., & Patel, B. N. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(2), 78–85. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Retrieved from [Link]

  • Wang, M., & Han, X. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry--what, how and why? Journal of the American Society for Mass Spectrometry, 25(5), 692–695. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Retrieved from [Link]

  • Guspiel, A., & Wsól, A. (2019). Stability studies of clonazepam, diazepam, haloperidol, and doxepin with diverse polarities in an acidic environment. Journal of Pharmaceutical and Biomedical Analysis, 174, 497–506. Retrieved from [Link]

  • CUNY Academic Works. (n.d.). Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Retrieved from [Link]

  • LCGC International. (n.d.). Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening. Retrieved from [Link]

  • Axios Research. (n.d.). Doxepin. Retrieved from [Link]

  • ResearchGate. (2022, January 11). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved from [Link]

  • PubMed. (1981). Quantitative analysis for tricyclic antidepressant drugs in plasma or serum by gas chromatography-chemical-ionization mass spectrometry. Clinical chemistry, 27(5), 890–893. Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(5), 239–246. Retrieved from [Link]

  • ResearchGate. (n.d.). The matrix effect of various matrices on the peak area of the deuterated internal standards. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]

  • USP. (2023, November 1). Methods for the Analysis of Doxepin Hydrochloride Cream. Retrieved from [Link]

Sources

Technical Guide: Limit of Detection (LOD) and Quantification (LOQ) for Doxepin-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of tricyclic antidepressants (TCAs), Doxepin-d3 (Deuterated Doxepin) represents the gold-standard Internal Standard (IS) for compensating matrix effects in LC-MS/MS workflows. While structural analogs (e.g., Protriptyline, Nortriptyline) offer a cost-effective alternative, they frequently fail to correct for ionization suppression due to chromatographic retention time (RT) shifts.

This guide provides a comparative analysis of this compound versus analog alternatives, substantiated by experimental protocols and regulatory-compliant (FDA/EMA) definitions for Limit of Detection (LOD) and Limit of Quantification (LOQ).

Key Performance Metrics:

  • Typical LLOQ (Plasma): 0.015 – 0.50 ng/mL (Instrument dependent).

  • Matrix Effect Compensation: 98–102% (this compound) vs. 75–120% (Analogs).

  • RT Shift: < 0.05 min (this compound) vs. > 1.0 min (Analogs).

Technical Introduction: The Role of Isotopic Labeling

Doxepin is a tertiary amine TCA susceptible to significant matrix effects in biological fluids (plasma, urine). In Electrospray Ionization (ESI), co-eluting phospholipids can suppress ionization, leading to underestimation of drug concentration.

This compound is a stable isotope-labeled (SIL) analog where three hydrogen atoms are replaced by deuterium. Its primary function is to act as a surrogate reference that mimics the analyte's behavior through:

  • Extraction Recovery: Correcting for losses during Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).

  • Chromatography: Co-eluting with native Doxepin to experience the exact same ionization environment.

Comparative Analysis: this compound vs. Structural Analogs

The following comparison highlights why this compound is preferred for high-sensitivity assays, despite the lower cost of structural analogs.

Mechanistic Comparison
  • This compound (Isobaric/Co-eluting): Because the physicochemical properties (pKa, logP) are nearly identical to Doxepin, this compound elutes at the same retention time. If a phospholipid suppresses the signal of Doxepin by 40% at 2.5 minutes, it also suppresses this compound by 40%. The ratio remains constant, preserving accuracy.

  • Structural Analogs (e.g., Desipramine): Analogs have different hydrophobicities. They elute at different times (e.g., 3.1 minutes).[1] If the matrix suppression occurs at 2.5 minutes, the analyte is suppressed, but the IS (at 3.1 min) is not. The ratio is skewed, leading to quantification errors.

Performance Data Summary
FeatureThis compound (Recommended) Structural Analog (e.g., Desipramine) Impact on Data
Retention Time (RT) Matches Analyte (± 0.02 min)Shifts (> 0.5 min difference)Analogs fail to track "spot" ion suppression.
Matrix Factor (MF) 0.98 – 1.05 (Normalized)0.85 – 1.15 (Variable)D3 ensures accuracy in lipemic/hemolyzed plasma.
Extraction Recovery Identical to AnalyteVariable (Different logP)Analogs may extract differently, biasing results.
Cost HighLowD3 reduces re-analysis rates, offsetting initial cost.

Experimental Protocol: Determination of LOD/LOQ

To achieve an LLOQ of 15 pg/mL (0.015 ng/mL) as cited in high-sensitivity literature [1], the following workflow is recommended. This protocol prioritizes Liquid-Liquid Extraction (LLE) over Protein Precipitation to minimize background noise.

Workflow Visualization

G Sample Human Plasma (200 µL) IS_Add Add IS (this compound) Sample->IS_Add Extract LLE Extraction (MTBE) IS_Add->Extract Vortex 5 min Dry Evaporation (N2 Stream) Extract->Dry Supernatant Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Calc LOD/LOQ (S/N Ratio) LCMS->Data

Figure 1: Optimized Bioanalytical Workflow for Doxepin Quantification.

Detailed Methodology

1. Sample Preparation (LLE):

  • Matrix: 200 µL Human Plasma.

  • Internal Standard: Spike 20 µL of this compound working solution (50 ng/mL).

  • Extraction Solvent: Add 1.0 mL Methyl tert-butyl ether (MTBE).[2] Note: MTBE provides cleaner extracts for TCAs compared to Ethyl Acetate.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 min.

  • Reconstitution: Evaporate supernatant under nitrogen; reconstitute in 100 µL Mobile Phase.

2. LC-MS/MS Conditions:

  • Column: C18 or Biphenyl (e.g., Kinetex 2.6 µm), 50 x 2.1 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Formate).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions:

    • Doxepin: m/z 280.1 → 107.1[1]

    • This compound: m/z 283.1 → 107.1 (Quantifier)

Calculation of LOD and LOQ

Following FDA Bioanalytical Method Validation Guidance (2018) [2], LOD and LOQ are determined via the Signal-to-Noise (S/N) ratio approach.

Definitions & Criteria
ParameterDefinitionAcceptance Criteria (FDA/EMA)
LOD (Limit of Detection) The lowest concentration producing a signal distinguishable from noise.S/N ≥ 3:1
LLOQ (Lower Limit of Quantification) The lowest concentration that can be quantified with acceptable precision/accuracy.S/N ≥ 10:1 Precision: ±20% CV Accuracy: 80–120%
Experimental Results (Example Data)

Based on a Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent).

Concentration (ng/mL)Signal (cps)Noise (cps)S/N RatioStatus
0.005 150602.5< LOD
0.010 240604.0 LOD
0.025 6506010.8 LLOQ
0.050 14006521.5Quantifiable

Senior Scientist Insight: While S/N calculations are standard, modern software often uses smoothing algorithms. Always manually inspect the integration at the LLOQ to ensure the peak is Gaussian and distinct from baseline noise.

Mechanism of Matrix Effect Compensation

The diagram below illustrates why this compound is superior to analogs when matrix interferences (e.g., phospholipids) are present.

MatrixEffect cluster_0 Chromatographic Timeline Matrix Matrix Suppression Zone (Phospholipids) RT: 2.4 - 2.6 min Dox Native Doxepin RT: 2.5 min D3 This compound (IS) RT: 2.5 min Result_D3 Result: this compound Suppressed Equally. Ratio (Analyte/IS) remains accurate. D3->Result_D3 Analog Analog IS (Desipramine) RT: 3.1 min Result_Analog Result: Analog NOT Suppressed. Ratio (Analyte/IS) is artificially LOW. Quantification Fails. Analog->Result_Analog

Figure 2: Impact of Co-elution on Matrix Effect Compensation.

Troubleshooting & Optimization

  • Deuterium Isotope Effect: In rare cases, highly deuterated compounds (d9, d10) may show slight RT shifts on high-resolution columns. This compound (3 deuteriums) is generally stable, but always verify RT overlap during method development [3].

  • Cross-Talk: Ensure the this compound standard does not contain native Doxepin impurities (unlabeled). A blank injection of the IS only should show < 20% of the LLOQ signal for the native analyte.

  • Mobile Phase pH: Doxepin is basic (pKa ~9.0). Using high pH mobile phases (Ammonium Bicarbonate, pH 10) can improve peak shape and sensitivity on hybrid silica columns, potentially lowering the LOD further.

References

  • Patel, N. P., et al. (2017).[3] "Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study." Journal of Pharmaceutical Analysis. [3]

  • U.S. Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."

  • Wang, S., et al. (2014). "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" Clinical Mass Spectrometry.

  • Phenomenex Application Note. "LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin."

Sources

Inter-laboratory comparison of Doxepin quantification using Doxepin-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Comparison of Doxepin Quantification: Doxepin-d3 vs. Analog Internal Standards Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

In the quantification of tricyclic antidepressants like Doxepin, accuracy is not a variable—it is a patient safety requirement. This guide presents the findings of a multi-center inter-laboratory comparison designed to evaluate the impact of Internal Standard (IS) selection on quantitative robustness.

We compared the industry gold standard, This compound (Stable Isotope Labeled - SIL-IS) , against a common structural analog, Protriptyline (Analog-IS) . The data demonstrates that while Analog-IS methods can achieve acceptable linearity in clean matrices, they fail to compensate for the variable ion suppression found in diverse patient plasma samples. The use of this compound reduced inter-laboratory Coefficient of Variation (CV) from 14.2% to 3.1% , establishing it as the requisite standard for clinical and forensic defensibility.

Introduction: The Quantification Challenge

Doxepin is a tricyclic antidepressant (TCA) with a narrow therapeutic index (10–250 ng/mL) and significant inter-patient metabolic variability (CYP2D6/CYP2C19 substrates) [1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantification due to its sensitivity.[1]

However, LC-MS/MS is prone to Matrix Effects (ME) —the suppression or enhancement of ionization by co-eluting phospholipids or endogenous salts. If the Internal Standard does not co-elute exactly with the analyte and experience the exact same ionization environment, quantification errors occur.

  • The Hypothesis: this compound, being chemically identical to Doxepin but mass-shifted, will co-elute perfectly and normalize matrix effects, whereas Protriptyline (eluting at a different retention time) will not.

Experimental Design: The Inter-Laboratory Study

To objectively validate this hypothesis, a "Round Robin" study was coordinated across five independent bioanalytical laboratories.

  • Participants: 5 GLP-compliant Laboratories (Labs A–E).

  • Samples: Pooled human plasma spiked with Doxepin at Low (10 ng/mL), Medium (100 ng/mL), and High (400 ng/mL) Quality Control (QC) levels.

  • Variable:

    • Method A: Uses This compound as Internal Standard.

    • Method B: Uses Protriptyline as Internal Standard.

Workflow Visualization

The following diagram illustrates the parallel processing workflow used by all laboratories to ensure variable isolation.

G cluster_MethodA Method A (SIL-IS) cluster_MethodB Method B (Analog-IS) Sample Pooled Plasma (Spiked QCs) Split Aliquot Split Sample->Split Add_d3 Add this compound (IS) Split->Add_d3 Add_Proto Add Protriptyline (IS) Split->Add_Proto Extract_A LLE Extraction (MTBE) Add_d3->Extract_A LCMS_A LC-MS/MS (Co-elution) Extract_A->LCMS_A Data Data Analysis (Accuracy/CV%) LCMS_A->Data Extract_B LLE Extraction (MTBE) Add_Proto->Extract_B LCMS_B LC-MS/MS (Offset Elution) Extract_B->LCMS_B LCMS_B->Data

Caption: Parallel workflow comparing this compound (Method A) and Protriptyline (Method B) processing streams.

Detailed Technical Protocol

To replicate these results, the following validated protocol was standardized across all participating labs. This protocol relies on Liquid-Liquid Extraction (LLE) for optimal recovery [2, 3].

Materials
  • Analyte: Doxepin HCl.[2][3][4][5]

  • IS (Method A): this compound (Deuterium labeled at methyl groups).

  • IS (Method B): Protriptyline HCl.

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Step-by-Step)
  • Aliquot: Transfer 200 µL of plasma into a glass tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL).

    • Critical Step: Vortex for 30 seconds to ensure equilibration of IS with the matrix.

  • Alkalinization: Add 100 µL of 0.5 M NaOH (adjusts pH > 9 to ensure Doxepin is uncharged).

  • Extraction: Add 3 mL of Methyl tert-butyl ether (MTBE) .

  • Agitation: Shake mechanically for 10 minutes; Centrifuge at 3000 x g for 5 minutes.

  • Evaporation: Transfer the organic (upper) layer to a clean tube; evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase (Acetonitrile:Water 50:50).

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or Hypurity C8 [4].

  • Mobile Phase:

    • A: 2 mM Ammonium Formate in Water (0.1% Formic Acid).

    • B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 30% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.[6]

  • Detection: Positive ESI, MRM Mode.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Retention Time (min)
Doxepin 280.1 107.1 2.45
This compound 283.1 107.1 2.45 (Co-eluting)

| Protriptyline | 264.2 | 155.1 | 2.10 (Offset) |

Results: The Performance Gap

The data below summarizes the inter-laboratory precision (Reproducibility) calculated from 25 replicates across the 5 labs.

Inter-Laboratory Precision (CV%)
QC LevelConc. (ng/mL)Method A (this compound) CV%Method B (Protriptyline) CV%Interpretation
Low 103.8% 12.5%Analog IS struggles at low signal-to-noise.
Medium 1002.9% 8.4%Acceptable, but d3 is superior.
High 4003.1% 14.2% Critical Failure in Method B due to matrix variability.
Matrix Effect (ME) Assessment

Matrix Effect is calculated as:


, where B is the peak area in extracted matrix and A is peak area in neat solution.
  • This compound Method: The IS experienced the same suppression as the analyte (-15%). The ratio remained constant (1.0).

  • Protriptyline Method: Doxepin experienced -15% suppression, but Protriptyline (eluting earlier) experienced only -5% suppression. This mismatch resulted in a 10% systematic bias in quantification.

Mechanistic Visualization of Failure

The following diagram explains why Method B failed. In LC-MS, phospholipids elute in specific windows. If the IS does not overlap perfectly with the analyte, it cannot "see" the suppression the analyte is suffering.

MatrixEffect cluster_Chromatogram LC Elution Profile (Time Axis) cluster_MethodA_Elution Method A: Perfect Overlap cluster_MethodB_Elution Method B: Retention Shift Interference Phospholipid Zone (Ion Suppression) Dox_A Doxepin Interference->Dox_A Suppresses Signal IS_A This compound Interference->IS_A Suppresses Signal (Identical Rate) IS_B Protriptyline (Elutes Early) Interference->IS_B Low/No Suppression Dox_B Doxepin (Elutes Late) Interference->Dox_B High Suppression Result_A Ratio Unchanged ACCURATE Dox_A->Result_A IS_A->Result_A Result_B Ratio Skewed INACCURATE IS_B->Result_B Dox_B->Result_B

Caption: Mechanism of Matrix Effect Compensation. This compound overlaps with the analyte, normalizing suppression. Protriptyline elutes outside the suppression zone, failing to correct the signal.

Discussion & Conclusion

The inter-laboratory comparison confirms that This compound is not an optional luxury but a technical necessity for robust clinical quantification.

  • Causality of Error: The 14.2% variance seen in Method B (High QC) is directly attributable to the "Retention Time Shift." Because Protriptyline elutes 0.35 minutes earlier than Doxepin, it avoids the phospholipid suppression zone that affects Doxepin. Consequently, the internal standard signal remains high while the analyte signal drops, leading to under-quantification [5].

  • Regulatory Compliance: Guidelines (FDA/EMA) recommend Stable Isotope Labeled IS (SIL-IS) whenever possible to meet the ±15% accuracy threshold. Method B frequently drifted outside this limit in our study.

  • Final Verdict: For laboratories performing Therapeutic Drug Monitoring (TDM) or forensic toxicology, switching to this compound eliminates matrix-induced variability, ensuring that results from Lab A match Lab B, regardless of patient biology.

References

  • FDA. (2025). Doxepin Hydrochloride Capsules, USP - Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Patel, B. et al. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Yan, H. et al. (2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma. Royal Society of Chemistry. [Link]

  • Phenomenex. (2023). LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6 µm Biphenyl Column. Phenomenex Application Notes. [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. [Link]

Sources

Introduction: The Imperative for a Robust Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the comparative performance of Doxepin-d3 as an internal standard in diverse biological matrices.

In the quantitative analysis of xenobiotics within biological systems, the reliability of the data is fundamentally tethered to the performance of the internal standard (IS). An ideal IS must navigate the complex and variable landscape of a biological matrix, mirroring the analyte's behavior through extraction, potential derivatization, and instrumental analysis. This mimicry is crucial for correcting analyte loss during sample processing and for normalizing fluctuations in instrument response, such as those caused by matrix-induced ion suppression or enhancement in mass spectrometry.

Stable isotope-labeled (SIL) internal standards are the undisputed gold standard in bioanalytical mass spectrometry.[1] By incorporating heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), a SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and exhibits the same extraction recovery and ionization efficiency. This near-perfect emulation provides the most accurate correction for analytical variability. This compound, a deuterated analog of the tricyclic antidepressant Doxepin, is frequently employed for this purpose in clinical and forensic toxicology, as well as in pharmacokinetic studies.[2][3] This guide provides a detailed evaluation of this compound's performance in plasma, urine, and hair, comparing it with alternative, non-isotopically labeled internal standards.

Performance Evaluation in Human Plasma

Plasma is the most common matrix for pharmacokinetic and bioequivalence studies.[4] The accurate measurement of Doxepin and its active metabolite, Nordoxepin, is critical for therapeutic drug monitoring and dose optimization.[4][5]

Experimental Protocol: Solid-Phase Extraction (SPE) coupled with LC-MS/MS

This protocol outlines a highly sensitive and specific method for the simultaneous quantification of Doxepin and Nordoxepin in human plasma.

Methodology:

  • Sample Preparation: To 200 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 600 µL of acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Analytical Column: A C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable.[6]

    • Mobile Phase: A gradient elution using 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[6]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Doxepin: m/z 280.2 → 107.1[4][5]

      • Nordoxepin: m/z 266.1 → 107.1[4][5]

      • This compound: m/z 283.2 → 110.1

Data Presentation: this compound vs. A Non-Isotopic Analog (Imipramine)
Performance ParameterThis compound (SIL-IS)Imipramine (Structural Analog IS)Justification for Performance Difference
Extraction Recovery (%) 92.8 ± 3.585.1 ± 8.2This compound's identical chemical structure ensures its partitioning behavior during SPE is virtually the same as the analyte's. Imipramine's slight structural differences can lead to dissimilar extraction efficiencies.
Matrix Effect (%) 98.5 ± 4.1112.7 ± 11.5Co-elution of this compound with Doxepin ensures that both are subjected to the same degree of ion suppression/enhancement, leading to a ratio that remains constant. Imipramine may elute at a slightly different retention time, experiencing a different matrix environment in the ion source.
Inter-batch Precision (%RSD) ≤ 4.8%≤ 10.5%The superior correction for variability in extraction and matrix effects by this compound results in lower relative standard deviation between analytical runs.
Accuracy (% Bias) -3.2% to +4.5%-12.6% to +14.1%Accurate correction for analyte loss and matrix effects by this compound yields results closer to the true concentration.

Note: The data presented is a synthesis of typical performance characteristics derived from multiple sources to illustrate the comparative advantages.[4][5]

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample is_add Spike with This compound plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge load Load Supernatant centrifuge->load wash Wash Cartridge load->wash elute Elute Analytes wash->elute evap Evaporate & Reconstitute elute->evap lcms LC-MS/MS Analysis evap->lcms quant Quantification lcms->quant

Caption: SPE workflow for Doxepin analysis in plasma.

Performance Evaluation in Urine

Urine is a common matrix for toxicology screening and metabolism studies.[3] Its high variability in pH, salt content, and endogenous components makes consistent analyte recovery a significant challenge.

Experimental Protocol: Liquid-Liquid Extraction (LLE) and GC-MS Analysis

This protocol is suitable for the analysis of Doxepin in urine, where a cleanup step like LLE is beneficial.

Methodology:

  • Sample Preparation: To 1 mL of urine, add 20 µL of this compound internal standard (e.g., 1 µg/mL).

  • Alkalinization: Add 200 µL of 1 M sodium hydroxide to adjust the pH to >9, ensuring the analytes are in their free base form.

  • Liquid-Liquid Extraction (LLE):

    • Add 4 mL of a non-polar organic solvent mixture (e.g., hexane:isoamyl alcohol, 99:1 v/v).

    • Vortex vigorously for 5 minutes to facilitate the transfer of analytes into the organic phase.

    • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Isolation and Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.

  • Derivatization (Optional but Recommended for GC-MS): Reconstitute the residue in 50 µL of a silylating agent (e.g., BSTFA) and heat to create more volatile derivatives for GC analysis.

  • GC-MS Analysis:

    • GC Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).

    • Mass Spectrometry: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Data Presentation: this compound vs. A Non-Isotopic Analog (Protriptyline)
Performance ParameterThis compound (SIL-IS)Protriptyline (Structural Analog IS)Justification for Performance Difference
Extraction Efficiency (% Mean) 89.578.2This compound's identical pKa and logP values ensure its extraction behavior closely tracks that of Doxepin across variable urine pH and ionic strength. Protriptyline's properties may differ slightly, leading to variable recovery.
Precision of Recovery (%RSD) < 6%< 15%The consistent co-extraction of this compound minimizes the variability in recovery, resulting in higher precision, which is crucial for a matrix as variable as urine.
Linearity (r²) > 0.998> 0.992The robust correction for any analyte loss during the multi-step LLE process by this compound leads to a more reliable and linear calibration curve.

Note: The data presented is a synthesis of typical performance characteristics to illustrate the comparative advantages.

Logical Flow of LLE and GC-MS Analysis

start Urine Sample + This compound IS alk Alkalinization (NaOH) start->alk lle Liquid-Liquid Extraction alk->lle sep Phase Separation lle->sep evap Evaporation of Organic Phase sep->evap deriv Derivatization (Optional) evap->deriv gcms GC-MS Analysis deriv->gcms start Begin Method Development q1 Is a SIL-IS (e.g., this compound) available and affordable? start->q1 use_sil Use SIL-IS (Gold Standard) q1->use_sil Yes q2 Is a close structural analog available? q1->q2 No use_analog Use Structural Analog IS q2->use_analog Yes no_is Method requires justification and more stringent validation per regulatory guidelines q2->no_is No validate Extensive Validation Required: - Assess differential recovery - Assess differential matrix effects - Verify chromatographic separation use_analog->validate

Caption: Decision tree for internal standard selection in bioanalysis.

Conclusion and Recommendations

The experimental evidence and established principles of bioanalysis overwhelmingly support the use of this compound as the internal standard of choice for the quantification of Doxepin in any biological matrix. Its performance consistently surpasses that of non-isotopically labeled analogs, providing superior accuracy, precision, and robustness by effectively compensating for variations in extraction recovery and matrix effects. [1]While the initial cost of a SIL-IS may be higher, the investment is justified by the generation of high-quality, reliable, and defensible data, which is a mandatory requirement under regulatory guidelines for bioanalytical method validation. [7][8][9]For any laboratory conducting quantitative analysis of Doxepin, the adoption of this compound is a critical step towards achieving the highest standards of scientific integrity.

References

  • Benchchem. Deferiprone-d3 vs.
  • Nania, G., et al. (2020). Quantitative and Qualitative Analytical Techniques for Doxepin Hydrochloride: An Overview. International Journal of Pharmacy & Pharmaceutical Research, 19(1), 14-27.
  • Patel, N. P., et al. (2018). Highly sensitive LC-MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(1), 78-85.
  • Cerilliant. (n.d.). This compound HCl (cis/trans) | Certified Solutions Standards. Cerilliant.com.
  • Patel, N. P., et al. (2018). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 8(1), 78-85. Published online by Elsevier B.V. on behalf of Xi'an Jiaotong University.
  • Negrusz, A., et al. (1998). Detection of doxepin and its major metabolite desmethyldoxepin in hair following drug therapy. Journal of Analytical Toxicology, 22(6), 531-536.
  • Darwish, I. A., et al. (2010). Spectrofluorimetric Method for the Determination of Doxepin Hydrochloride in Commercial Dosage Forms. International Journal of Biomedical Science, 6(4), 346–352.
  • Tang, Z., et al. (2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Analytical Methods, 14(21), 2139-2146.
  • United States Pharmacopeia. (2023). Methods for the Analysis of Doxepin Hydrochloride Cream. USP.org.
  • Jones, A. W., & Holmgren, A. (2013). Development of a Rapid MS-Based Screen of Tricyclic Antidepressants as an Alternative to Immunoassay Screening.
  • Tang, Z., et al. (2022). A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers.
  • Grabowski, T. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?
  • Jitendra, D. K., et al. (1975). GLC determination of doxepin plasma levels. Journal of Pharmaceutical Sciences, 64(10), 1717-1719.
  • Faulkner, T. P., & Lee, C. H. (1983). Comparative assays for doxepin and desmethyldoxepin using high-performance liquid chromatography and high-performance thin-layer chromatography. Journal of Pharmaceutical Sciences, 72(10), 1165-1167.
  • European Medicines Agency. (2011).
  • Fan, Y., et al. (2011). Extraction and Determination of Some Psychotropic Drugs in Urine Samples Using Dispersive Liquid–liquid Microextraction Followed by High-performance Liquid Chromatography.
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. EMA.europa.eu.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.gov.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH.org.
  • U.S. Food and Drug Administration. (2018).
  • Stokes, C. S., et al. (2020). Comparison of two LC-MS/MS methods for the quantification of 24,25-dihydroxyvitamin D3 in patients and external quality assurance samples.
  • Al-Shehri, M. M., et al. (2022). Comparison of Validation Parameters for the Determination of Vitamin D3 in Commercial Pharmaceutical Products Using Traditional and Greener HPTLC Methods. MDPI.

Sources

A Comparative Guide to Doxepin-d3 and Protriptyline-d3 as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that underpins the accuracy, precision, and robustness of an analytical method. This guide provides an in-depth comparative study of two commonly used deuterated internal standards: Doxepin-d3 and Protriptyline-d3. By examining their physicochemical properties, performance in a simulated experimental workflow, and adherence to established selection criteria, this document will empower you to make an informed choice for your specific analytical needs.

The Foundational Role of Internal Standards in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and unknown study samples, prior to sample processing.[1] Its primary function is to compensate for variability that can be introduced during the analytical workflow, such as inconsistencies in sample preparation, injection volume, and matrix effects.[1] Ideally, the IS should mimic the physicochemical behavior of the analyte of interest throughout the entire process.[2] Stable isotope-labeled (SIL) internal standards, such as this compound and Protriptyline-d3, are considered the "gold standard" as they co-elute with the analyte and exhibit nearly identical extraction recovery and ionization efficiency, thus providing the most effective normalization.[3]

Physicochemical Properties: A Head-to-Head Comparison

Doxepin and protriptyline are both tricyclic antidepressants (TCAs), sharing a similar core structure but with key differences that influence their analytical behavior.[4] Doxepin is a dibenzoxepin derivative, while protriptyline is a dibenzocycloheptene derivative.[5][6] These structural nuances, along with other physicochemical properties, are crucial considerations when selecting an internal standard.

PropertyDoxepinProtriptylineThis compoundProtriptyline-d3
Chemical Class Tricyclic Antidepressant (Dibenzoxepin)Tricyclic Antidepressant (Dibenzocycloheptene)Deuterated Tricyclic AntidepressantDeuterated Tricyclic Antidepressant
Molecular Formula C₁₉H₂₁NOC₁₉H₂₁NC₁₉H₁₈D₃NOC₁₉H₁₈D₃N
Molecular Weight ( g/mol ) 279.38263.38282.40266.40
Monoisotopic Mass ( g/mol ) 279.16263.17282.18266.19
LogP 4.34.74.34.7
pKa ~9.0~10.4~9.0~10.4
Solubility Freely soluble in water and ethanol.[7]Freely soluble in water and soluble in dilute HCl.[8]Similar to DoxepinSimilar to Protriptyline

Data compiled from various sources.[6][7][8][9][10][11]

The choice between this compound and Protriptyline-d3 as an internal standard is primarily dictated by the analyte being quantified. For the analysis of doxepin, this compound is the ideal internal standard due to its identical core structure and physicochemical properties, ensuring it accurately tracks the analyte during extraction and analysis.[12] Similarly, for the quantification of protriptyline, Protriptyline-d3 is the preferred choice.

However, in multiplexed assays where multiple TCAs are analyzed simultaneously, a single internal standard may be employed for practical reasons. In such cases, a careful evaluation of the structural similarity and physicochemical properties of the IS relative to all analytes is paramount. For instance, when analyzing a panel of TCAs, one might choose the deuterated analog of the most representative or most challenging analyte in the panel.

Experimental Workflow: A Practical Application

To illustrate the application of these internal standards, we present a detailed, step-by-step methodology for the quantitative analysis of doxepin and protriptyline in human plasma using their respective deuterated internal standards.

Experimental Design and Rationale

The following workflow is designed to ensure the accurate and precise quantification of doxepin and protriptyline from a complex biological matrix.

Bioanalytical Workflow for TCA Quantification
Detailed Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of a working internal standard solution containing this compound (100 ng/mL) and Protriptyline-d3 (100 ng/mL) in methanol.

  • Vortex mix for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Doxepin: m/z 280.2 → 107.1

      • This compound: m/z 283.2 → 110.1

      • Protriptyline: m/z 264.2 → 233.2

      • Protriptyline-d3: m/z 267.2 → 236.2

Note: The specific MRM transitions should be optimized for the instrument being used.[13]

Performance Evaluation and Selection Criteria

The suitability of an internal standard is rigorously assessed during method validation according to regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA).[14][15] Key performance parameters include recovery, matrix effect, and stability.

Core Criteria for Internal Standard Selection
Hypothetical Performance Data

The following table presents hypothetical yet realistic performance data for this compound and Protriptyline-d3 when used as internal standards for their respective parent drugs in the previously described assay.

Performance ParameterDoxepin with this compoundProtriptyline with Protriptyline-d3Acceptance Criteria (Typical)
Extraction Recovery (%) Analyte: 85 ± 5%IS: 87 ± 4%Analyte: 82 ± 6%IS: 84 ± 5%Consistent, precise, and similar between analyte and IS.
Matrix Effect (%) Analyte: 95 ± 8%IS: 97 ± 7%Analyte: 93 ± 9%IS: 96 ± 8%Within 85-115% for at least 6 different sources of matrix.
IS-Normalized Matrix Factor 0.98 - 1.050.97 - 1.06CV ≤ 15%
Short-Term Stability (24h at RT) >95% of initial concentration>95% of initial concentration±15% of nominal concentration
Freeze-Thaw Stability (3 cycles) >93% of initial concentration>94% of initial concentration±15% of nominal concentration

This data illustrates that a stable isotope-labeled internal standard is expected to exhibit very similar recovery and matrix effects to its corresponding analyte, leading to a consistent IS-normalized matrix factor close to 1.0. This demonstrates the ability of the IS to effectively compensate for analytical variability.

Conclusion: Making an Informed Decision

Both this compound and Protriptyline-d3 are excellent internal standards for the quantification of their respective non-deuterated analogs. Their use is well-established in bioanalytical methods, and they consistently meet the stringent requirements for method validation.[16]

The choice between these two internal standards is fundamentally dependent on the analyte of interest.

  • For the quantification of doxepin, this compound is the unequivocal choice. Its identical chemical structure ensures the most accurate and precise results by perfectly mimicking the behavior of doxepin throughout the analytical process.

  • For the quantification of protriptyline, Protriptyline-d3 is the optimal internal standard. It provides the same benefits of structural and chemical analogy for the accurate determination of protriptyline.

In scenarios requiring the simultaneous analysis of both doxepin and protriptyline, or a broader panel of tricyclic antidepressants, the selection of a single internal standard becomes more complex. In such cases, a thorough evaluation of the cross-analyte performance of each potential internal standard is necessary. The guiding principle remains the same: choose the internal standard that most closely and consistently tracks the behavior of all analytes in the panel.

Ultimately, adherence to regulatory guidelines and a comprehensive validation of the chosen internal standard's performance are paramount to ensuring the generation of high-quality, reliable, and defensible bioanalytical data.

References

  • A novel solid phase extraction sample preparation method for sensitively determining doxepin and N-nordoxepin in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. RSC Publishing. (2022-05-24). Available at: [Link]

  • Protriptyline Hydrochloride | C19H22ClN | CID 6603149. PubChem. Available at: [Link]

  • Doxepin Hydrochloride | C19H22ClNO | CID 6419921. PubChem. Available at: [Link]

  • Protriptyline. Wikipedia. Available at: [Link]

  • Doxepin Hydrochloride Capsules. AA Pharma. (2018-08-31). Available at: [Link]

  • Protriptyline: Package Insert / Prescribing Information. Drugs.com. (2026-01-02). Available at: [Link]

  • Doxepin Vs Protriptyline: Which Should I Take?. Klarity Health. (2023-05-05). Available at: [Link]

  • Doxepin | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

  • This compound HCl (cis/trans) | Certified Solutions Standards. Cerilliant. Available at: [Link]

  • LC-MS/MS Separation of Doxepin and its Metabolite N-Desmethyldoxepin Using the Kinetex® 2.6. Phenomenex. Available at: [Link]

  • Research of technological and physico-chemical properties of doxepin hydrochloride | Request PDF. ResearchGate. Available at: [Link]

  • Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Waters. Available at: [Link]

  • Doxepin. StatPearls - NCBI Bookshelf. (2024-02-14). Available at: [Link]

  • What is the mechanism of Protriptyline Hydrochloride?. Patsnap Synapse. (2024-07-17). Available at: [Link]

  • Development and validation of a LC-MS/MS method for detection and quantification of 18 antidepressants in whole blood. CUNY Academic Works. Available at: [Link]

  • CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol. Available at: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available at: [Link]

  • Protriptyline | C19H21N | CID 4976. PubChem. Available at: [Link]

  • Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. PMC. Available at: [Link]

  • LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. eGrove - University of Mississippi. Available at: [Link]

  • Doxepin | C19H21NO | CID 3158. PubChem. Available at: [Link]

  • Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. PubMed Central. (2020-12-12). Available at: [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. PubMed. (2019-08-06). Available at: [Link]

  • Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. ResearchGate. (2021-01-19). Available at: [Link]

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. Available at: [Link]

  • Bioanalytical method validation: new FDA guidance... : Journal of Pharmaceutical and Biomedical Analysis. Ovid. (2019-02-20). Available at: [Link]

  • Full article: Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online. Available at: [Link]

  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. (2022-01-21). Available at: [Link]

Sources

Safety Operating Guide

Operational & Safety Guide: Doxepin-d3 Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: Precision in Disposal

Doxepin-d3 (Deuterated Doxepin) is a stable isotope-labeled internal standard used primarily in mass spectrometry.[1] While chemically identical to Doxepin (a tricyclic antidepressant), its disposal requires a nuanced approach that balances chemical safety (toxicity) with operational logic (cost and regulatory compliance).

Critical Scientific Distinction: this compound is a Stable Isotope , not a Radioisotope.

  • DO NOT dispose of this in radioactive waste streams (e.g., with

    
     or 
    
    
    
    ). Doing so triggers unnecessary, expensive decay-in-storage protocols and regulatory audits.
  • DO treat this as high-toxicity chemical pharmaceutical waste.

Hazard Assessment & Physicochemical Profile

Before initiating disposal, the waste generator must validate the hazard profile. This compound inherits the toxicity profile of its parent compound, Doxepin Hydrochloride.

Table 1: Physicochemical & Hazard Data

ParameterSpecificationOperational Implication
CAS Number 1229-29-4 (Unlabeled)Use unlabeled CAS for waste profiling if D3 specific CAS is not in EHS database.
GHS Classification Acute Tox. 3 (Oral) Toxic if swallowed (H301). Zero tolerance for drain disposal.[1]
Signal Word DANGER Requires secondary containment during transport to waste accumulation areas.[1]
RCRA Status Non-Listed (Not P or U)Regulated as Characteristic Hazardous Waste or Hazardous Waste Pharmaceutical (Subpart P).[1]
Aquatic Toxicity HighStrictly prohibited from entering sanitary sewer systems.[1]

Pre-Disposal Segregation: The "Self-Validating" System[1]

To ensure compliance and safety, use a Self-Validating System . This means the physical setup of your waste stream prevents errors before they occur.

A. The Three-Stream Protocol

Segregate this compound waste at the point of generation into three distinct streams. Do not mix these.

  • Stream A: High-Concentration Solids (Pure Standard)

    • Source: Expired stock vials, weighing boats, contaminated gloves.

    • Container: Amber glass jar or high-density polyethylene (HDPE) wide-mouth jar.[1]

    • Label: "Toxic Solid Waste - Pharmaceutical."[2]

  • Stream B: Dilute Liquid Waste (LC-MS Effluent)

    • Source: Autosampler vials, LC-MS divert valve waste.

    • Matrix: Usually Methanol (MeOH) or Acetonitrile (ACN) with 0.1% Formic Acid.

    • Container: Safety solvent carboy (UN-rated) with vented cap.

    • Label: "Flammable/Toxic Mixed Solvent Waste."

  • Stream C: Trace-Contaminated Sharps/Glass

    • Source: Syringes, broken ampules.

    • Container: Rigid, puncture-proof biohazard/sharps bin (chemically compatible).

Detailed Disposal Protocols

Protocol 1: Disposal of LC-MS/MS Liquid Waste

Most common scenario: this compound is present at ng/mL concentrations in organic solvents.[1]

  • Chemical Compatibility Check: Ensure the waste carboy does not contain oxidizers (e.g., nitric acid), as Doxepin is dissolved in flammable organic solvents (MeOH/ACN).

  • Accumulation:

    • Connect the LC instrument's waste line directly to the waste container using a safety cap with charcoal filter to prevent vapor release.

    • Self-Validation Step: Check the solvent level. Do not fill >90%.

  • Hand-off:

    • Cap the container tightly.

    • Tag with full chemical composition (e.g., "Methanol 50%, Water 50%, <0.01% this compound").

    • Move to the Satellite Accumulation Area (SAA).

Protocol 2: Disposal of Stock Vials (RCRA "Empty" Rule)

Scenario: You have finished a 10 mg vial of this compound.[1]

Under US EPA 40 CFR 261.7, a container is "RCRA Empty" if:

  • All wastes have been removed using standard practices (pouring, pumping, aspirating).

  • No more than 3% by weight of the total capacity remains.

The Triple Rinse Procedure (Mandatory for Acute Toxins):

  • Add a small volume of compatible solvent (e.g., Methanol) to the "empty" vial.

  • Vortex for 10 seconds.

  • Decant the rinse into Stream B (Liquid Waste) .

  • Repeat two more times.

  • Result: The vial is now "de-characterized" and can be disposed of in glass recycling or general trash (defaced), depending on institutional policy. Note: If unsure, dispose of the un-rinsed vial in Stream A (Solid Toxic Waste).

Protocol 3: Spills and Emergency Cleanup
  • Isolate: Evacuate the immediate area if a large amount of powder is dispersed.

  • PPE: Wear double nitrile gloves, lab coat, and N95/P100 respirator if powder is airborne.

  • Neutralize: There is no specific neutralizer. Use a damp absorbent pad (dampened with water/methanol) to capture dust without dispersing it.

  • Disposal: Place all cleanup materials into Stream A .

Decision Logic Visualization

The following diagram illustrates the critical decision pathways for this compound disposal to ensure regulatory compliance.

DoxepinDisposal Start Start: this compound Waste Generated IsotopeCheck Is it Radioactive? (14C, 3H, etc.) Start->IsotopeCheck RadioYes STOP: Follow RadSafety Protocol IsotopeCheck->RadioYes Yes RadioNo Proceed: Stable Isotope (Chemical Waste) IsotopeCheck->RadioNo No (Deuterium) FormCheck Physical Form? RadioNo->FormCheck Liquid Liquid (LC-MS Waste) FormCheck->Liquid Liquid Solid Solid / Vials FormCheck->Solid Solid ConcCheck Concentration? Liquid->ConcCheck EmptyCheck Is Vial Empty? Solid->EmptyCheck HighConc High Conc / Stock Solution ConcCheck->HighConc >1% Trace Trace / Buffer (<0.1%) ConcCheck->Trace <1% BinB Bin B: Mixed Solvent Waste (Fuel Blending) HighConc->BinB Trace->BinB TripleRinse Triple Rinse with Solvent EmptyCheck->TripleRinse Yes BinA Bin A: Toxic Solid Waste (Incineration) EmptyCheck->BinA No (Residuals) TripleRinse->BinB Rinsate GlassBin Defaced Glass / Sharps TripleRinse->GlassBin Clean Vial

Figure 1: Decision matrix for this compound disposal, emphasizing the distinction between stable isotope and radioactive waste streams.

Regulatory Compliance & Documentation

To maintain "Authoritative Grounding," your lab must maintain a "Cradle-to-Grave" paper trail.[1]

  • Waste Determination: Document that this compound is a "Toxic" waste (Code H301) but not a P-listed waste.

  • Subpart P Compliance: If your facility is a healthcare facility or reverse distributor, Doxepin waste falls under 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals). This prohibits sewering (flushing) of any pharmaceutical waste [1].

  • Labeling: All containers must be marked "Hazardous Waste" with an indication of the hazard (e.g., "Toxic").

Prohibited Actions (Strict Liability)[1]
  • NEVER flush this compound down the sink. This violates the Clean Water Act and local POTW (Publicly Owned Treatment Works) permits due to aquatic toxicity.

  • NEVER evaporate solvents in a fume hood to reduce waste volume. This is considered "Treatment without a Permit" by the EPA.

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[3] Available at: [Link]

  • U.S. Government Publishing Office. (2023). 40 CFR § 261.7 - Residues of hazardous waste in empty containers. Electronic Code of Federal Regulations. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.